1-Palmitoyl-sn-glycerol 3-phosphate
Description
(2R)-2-hydroxy-3-(phosphonooxy)propyl hexadecanoate has been reported in Vitis vinifera with data available.
LPA(16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Properties
CAS No. |
7220-34-0 |
|---|---|
Molecular Formula |
C19H39O7P |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/t18-/m1/s1 |
InChI Key |
YNDYKPRNFWPPFU-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of LPA 16:0 in Cancer Cell Proliferation and Metastasis: A Technical Guide
Abstract: Lysophosphatidic acid (LPA) is a potent, naturally occurring bioactive phospholipid that has been increasingly implicated in cancer progression. Among its various acyl chain variants, palmitoyl-LPA (16:0), one of the most abundant species in human plasma, plays a significant role in oncogenesis.[1][2] This technical guide provides an in-depth examination of the mechanisms by which LPA 16:0 promotes cancer cell proliferation and metastasis. It details the core signaling pathways, presents quantitative data from key studies, outlines experimental protocols for investigation, and offers visual representations of the molecular cascades and workflows involved. This document is intended for researchers, scientists, and drug development professionals working to understand and target the LPA signaling axis in cancer therapy.
Introduction to Lysophosphatidic Acid (LPA) 16:0
Lysophosphatidic acid is a simple glycerophospholipid that acts as an extracellular signaling molecule.[3] It is found in significant quantities in the plasma and tumor microenvironments of cancer patients, where its elevated levels often correlate with more aggressive disease and poorer prognoses.[3] LPA exerts its pleiotropic effects by activating a family of at least six high-affinity G protein-coupled receptors (GPCRs), designated LPA receptor 1 through 6 (LPAR1-6).[1][4]
The biological activity of LPA is dependent on the length and saturation of its acyl chain. LPA 16:0, containing a saturated 16-carbon palmitoyl (B13399708) chain, is a major species synthesized in the tumor microenvironment and is a key driver of hallmark cancer behaviors, including uncontrolled proliferation and metastatic dissemination.[1][5]
LPA 16:0 in Cancer Cell Proliferation
LPA 16:0 functions as a potent mitogen for a wide array of cancer cells. It stimulates cell cycle progression and division in a dose- and time-dependent manner.[6][7] This pro-proliferative effect has been documented in numerous cancer types, including colon, ovarian, breast, and malignant pleural mesothelioma.[7][8][9][10] Studies on colon cancer cell lines such as HCT116 and DLD1 have shown that LPA can induce a more than three-fold increase in cell number.[7][11] This stimulation is primarily mediated through LPAR1, LPAR2, and LPAR3, which, upon activation, trigger downstream signaling cascades that drive the cell cycle.[7][10][12]
LPA 16:0 in Cancer Cell Metastasis
The metastatic cascade—involving local invasion, intravasation, survival in circulation, extravasation, and colonization of distant organs—is heavily influenced by LPA signaling.[13] LPA is a powerful chemoattractant, promoting the directional migration and invasion of cancer cells, which are critical initial steps in metastasis.[6][14] The G12/13-Rho/ROCK pathway, in particular, is essential for the cytoskeletal rearrangements required for cell motility.[6][12] LPA1 and LPA2 have been identified as key receptors mediating these migratory and invasive phenotypes in breast, pancreatic, and colon cancer cells.[8][10][15]
Core Signaling Pathways Activated by LPA 16:0
Upon binding of LPA 16:0 to its cognate receptors, a conformational change induces the activation of heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13.[4][16] These proteins, in turn, initiate multiple downstream signaling pathways critical for cancer progression.
-
Proliferation and Survival Pathways :
-
PI3K/AKT/mTOR Pathway : Activated primarily through Gαi, this pathway is a central regulator of cell growth, survival, and proliferation. LPA-mediated activation protects cancer cells from apoptosis.[3][6]
-
Ras/Raf/MAPK (ERK) Pathway : This cascade, also downstream of Gαi, transmits mitogenic signals to the nucleus, leading to the transcription of genes involved in cell cycle progression.[4][6][10]
-
β-Catenin Pathway : In colon cancer, LPA has been shown to activate the Wnt/β-catenin pathway, a critical driver of proliferation in this malignancy.[7][17]
-
-
Metastasis (Migration and Invasion) Pathways :
-
Gα12/13-Rho/ROCK Pathway : This is the canonical pathway for LPA-induced cell migration. Activation of the small GTPase Rho and its downstream effector, ROCK, leads to stress fiber formation and focal adhesion assembly, driving cell motility.[4][6][12]
-
PLC/IP3/Ca2+ Pathway : Activated by Gαq, this pathway results in the mobilization of intracellular calcium, which modulates various proteins involved in cell migration.[4]
-
STAT3 Pathway : LPA can induce the activation of STAT3, a transcription factor that promotes both cell migration and proliferation.[12][14]
-
Quantitative Data on the Effects of LPA 16:0
The following table summarizes quantitative data from studies investigating the impact of LPA on cancer cell lines. While many studies use a general LPA mixture, LPA 16:0 is a primary component and these results are considered representative of its activity.
| Cancer Cell Line | LPA Species | Concentration | Assay | Quantitative Effect | Citation |
| Colon (HCT116) | General LPA | 1 µM | Cell Count (MTS) | > 3-fold increase in cell number after 72 hours. | [7][17] |
| Colon (DLD1) | General LPA | 20 µM | Cell Proliferation (MTS) | ~3.2-fold increase in proliferation vs. control. | [11] |
| Colon (SW480) | General LPA | 1-20 µmol/L | Cell Proliferation (MTT) | Significant dose-dependent increase in proliferation over 96 hours. | [6] |
| Colon (SW480) | General LPA | 1-20 µmol/L | Migration (Transwell) | Significant dose-dependent increase in cell migration. | [6] |
| Ovarian (SKOV3) | General LPA | 20 µM | Cell Proliferation (MTT) | Significant increase in proliferation rate. | [18] |
| Mesothelioma (211H) | General LPA | 10 µM | Cell Proliferation (MTT) | ~1.6-fold increase in proliferation vs. control. | [10] |
| Pancreatic (YAPC-PD) | General LPA | 10 µM | Cell Proliferation (MTT) | ~1.2-fold increase in cell number after 24 hours. | [15] |
| Pancreatic (Panc-1) | General LPA | 10 µM | Invasion (Matrigel) | ~5-fold increase in invasion vs. control. | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for assessing LPA-induced proliferation and migration.
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., SW480) in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere for 24 hours.[6][18]
-
Serum Starvation: Replace the growth medium with a serum-free or low-serum (e.g., 0.1% BSA) medium and incubate for 12-24 hours to synchronize the cells and reduce baseline signaling.[6][12]
-
LPA Treatment: Add fresh serum-free medium containing various concentrations of LPA 16:0 (e.g., 0, 1, 5, 10, 20 µM) to the wells. Include a vehicle control (medium with BSA only).
-
Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6]
-
Quantification: Measure the absorbance of the solution at 490-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay quantifies the chemotactic response of cancer cells to a chemoattractant like LPA 16:0.
-
Chamber Preparation: For migration assays, use Transwell inserts with an 8 µm pore size.[6][18] For invasion assays, pre-coat the inserts with a layer of Matrigel to simulate the extracellular matrix.[15][19]
-
Cell Preparation: Harvest and resuspend serum-starved cells in a serum-free medium containing 0.1% BSA.
-
Seeding: Add the cell suspension (e.g., 1x10⁵ cells in 100 µL) to the upper chamber of the Transwell insert.[6]
-
Chemoattractant Addition: Fill the lower chamber with a serum-free medium containing LPA 16:0 as the chemoattractant.[6][19] A control well should contain a medium with a vehicle only.
-
Incubation: Incubate the plate at 37°C for a period of 4-24 hours, allowing cells to migrate through the pores toward the LPA gradient.[6][14]
-
Cell Removal: After incubation, gently remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the insert with methanol (B129727) or paraformaldehyde, then stain with a dye such as Crystal Violet.[19]
-
Quantification: Elute the dye and measure absorbance, or count the stained cells in several representative fields under a microscope. The number of cells corresponds to the migratory or invasive potential.
Conclusion and Therapeutic Implications
LPA 16:0 is a critical signaling lipid that robustly promotes cancer cell proliferation and metastasis through the activation of LPARs and a network of downstream pathways, including the PI3K/AKT, MAPK, and Rho/ROCK cascades. The consistent findings across multiple cancer types underscore the importance of the ATX-LPA-LPAR axis as a central driver of malignancy.[4][5] The detailed understanding of these mechanisms provides a strong rationale for the development of novel therapeutics. Targeting LPARs with specific antagonists or inhibiting the production of LPA by targeting enzymes like autotaxin (ATX) represents a promising strategy to disrupt these pro-tumorigenic signals and may offer new avenues for cancer treatment.[1][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Effects of lysophosphatidic acid on human colon cancer cells and its mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. Lysophosphatidic acid stimulates the proliferation and motility of malignant pleural mesothelioma cells through lysophosphatidic acid receptors, LPA1 and LPA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G protein-coupled lysophosphatidic acid receptors stimulate proliferation of colon cancer cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. aacrjournals.org [aacrjournals.org]
The Genesis of a Bioactive Lipid: An In-depth Technical Guide to the In Vivo Biosynthesis of 1-Palmitoyl-Lysophosphatidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a potent signaling phospholipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival. Its diverse biological activities are mediated through a family of G protein-coupled receptors. The specific acyl chain composition of LPA molecules dictates their receptor affinity and subsequent physiological effects. Among the various LPA species, 1-palmitoyl-lysophosphatidic acid (1-palmitoyl-LPA), featuring a saturated 16-carbon acyl chain, is a significant molecular entity. Understanding its biosynthesis is crucial for elucidating its role in both normal physiology and pathological conditions such as cancer and fibrosis, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the in vivo biosynthetic pathways of 1-palmitoyl-LPA, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biosynthetic Pathways of 1-Palmitoyl-LPA
The in vivo synthesis of 1-palmitoyl-LPA is accomplished through several key metabolic routes, primarily categorized as de novo synthesis and pathways involving the hydrolysis of existing phospholipids (B1166683). These pathways are compartmentalized within the cell, occurring in the endoplasmic reticulum, mitochondria, and the extracellular space.
The De Novo Glycerol-3-Phosphate Pathway
The primary intracellular route for 1-palmitoyl-LPA synthesis begins with the acylation of glycerol-3-phosphate (G3P). This reaction is catalyzed by a family of enzymes known as glycerol-3-phosphate acyltransferases (GPATs). Specifically, a molecule of palmitoyl-CoA is esterified to the sn-1 position of G3P to yield 1-palmitoyl-LPA.[1] There are four known isoforms of GPATs in mammals, GPAT1-4, which exhibit distinct subcellular localizations and substrate specificities.[2] GPAT1 and GPAT2 are located in the outer mitochondrial membrane, while GPAT3 and GPAT4 reside in the endoplasmic reticulum.[1] Mitochondrial GPATs show a preference for saturated acyl-CoAs like palmitoyl-CoA.
The Phosphatidic Acid Remodeling Pathway
1-Palmitoyl-LPA can also be generated from 1-palmitoyl-2-acyl-phosphatidic acid (a species of phosphatidic acid, PA) through the action of phospholipase A (PLA)-type enzymes. Specifically, PLA2 enzymes hydrolyze the fatty acid at the sn-2 position of PA, yielding 1-palmitoyl-LPA. This pathway allows for the remodeling of existing phospholipids to generate signaling molecules.
The Extracellular Lysophospholipid Pathway
In the extracellular environment, particularly in blood plasma and serum, the predominant pathway for LPA synthesis involves the hydrolysis of lysophospholipids, such as 1-palmitoyl-lysophosphatidylcholine (1-palmitoyl-LPC).[3] This reaction is catalyzed by the enzyme autotaxin (ATX), which possesses lysophospholipase D (lysoPLD) activity.[3][4] Autotaxin cleaves the choline (B1196258) headgroup from 1-palmitoyl-LPC to produce 1-palmitoyl-LPA.[4][5]
The Monoacylglycerol Pathway
An alternative intracellular route for LPA synthesis involves the phosphorylation of monoacylglycerol (MAG). In this pathway, 1-palmitoyl-glycerol is phosphorylated by a monoacylglycerol kinase (MAGK) to form 1-palmitoyl-LPA.
Quantitative Data on 1-Palmitoyl-LPA Biosynthesis
The following tables summarize the available quantitative data for the key enzymes and molecules involved in the biosynthesis of 1-palmitoyl-LPA.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Specific Activity | Organism/Tissue | Reference(s) |
| GPAT1 (mitochondrial) | Palmitoyl-CoA, Glycerol-3-Phosphate | - | - | High preference for palmitoyl-CoA | Rat Liver | |
| Autotaxin (ATX/LysoPLD) | 1-Palmitoyl-LPC | ~60 µM | - | Significantly higher with 16:0-LPC vs 18:2-LPC in pathological pregnancy serum | Human Serum | [6] |
| Autotaxin (ATX/LysoPLD) | 1-Oleoyl-LPC (for comparison) | 82 ± 11 µM | - | - | Recombinant Human | [4] |
Note: Specific kinetic parameters for GPAT with palmitoyl-CoA are often difficult to determine due to substrate inhibition at higher concentrations. Data for autotaxin with 1-palmitoyl-LPC is limited, with values often derived from studies using mixed or analog substrates.
Table 2: In Vivo Concentrations of 1-Palmitoyl-LPA and Precursors
| Molecule | Concentration | Biological Fluid/Tissue | Species | Reference(s) |
| Total LPA | 0.14–1.64 μM (age and sex corrected) | Human Plasma | Human | [7] |
| 16:0 LPA | Abundant species | Human Plasma | Human | [8] |
| Total LPA | 0.06 to 3.46 μM | Human Plasma (fasting) | Human | [7] |
| LPC (precursor) | 50–200 µM | Human Plasma | Human | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of 1-palmitoyl-LPA.
Protocol 1: Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay
Objective: To measure the enzymatic activity of GPAT in converting glycerol-3-phosphate and palmitoyl-CoA to 1-palmitoyl-LPA.
Materials:
-
Tissue or cell sample
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Assay buffer (e.g., 75 mM Tris-HCl pH 7.4, 4 mM MgCl₂, 2 mg/mL fatty acid-free BSA, 2 mM DTT)
-
[¹⁴C]-Glycerol-3-phosphate (radiolabeled substrate)
-
Palmitoyl-CoA (substrate)
-
Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Fraction Isolation:
-
Homogenize tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the total membranes (microsomes and mitochondria).[9][10]
-
Resuspend the membrane pellet in homogenization buffer and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer with [¹⁴C]-Glycerol-3-phosphate (e.g., to a final concentration of 150-800 µM) and palmitoyl-CoA (e.g., to a final concentration of 60 µM).[11]
-
Initiate the reaction by adding a known amount of the membrane protein preparation (e.g., 100 µg).[11]
-
Incubate the reaction at room temperature for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.[11]
-
-
Lipid Extraction and Quantification:
-
Stop the reaction by adding the termination solution (chloroform:methanol).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent.
-
Quantify the amount of radiolabeled 1-palmitoyl-LPA formed by liquid scintillation counting.
-
Calculate the specific activity as nmol of product formed per minute per mg of protein.
-
Protocol 2: Autotaxin (LysoPLD) Activity Assay
Objective: To measure the activity of autotaxin in converting 1-palmitoyl-LPC to 1-palmitoyl-LPA.
Materials:
-
Biological fluid (e.g., serum, plasma) or purified autotaxin
-
Assay buffer (e.g., saline containing 0.25% fatty acid-free BSA)
-
1-palmitoyl-lysophosphatidylcholine (16:0-LPC) (substrate)
-
Reaction termination solution (e.g., 1-butanol)
-
Method for LPA quantification (e.g., LC-MS/MS or a radioenzymatic assay as described below)
Procedure:
-
Enzymatic Reaction:
-
Incubate the biological fluid or purified enzyme with a known concentration of 1-palmitoyl-LPC (e.g., 0.45 mM) in the assay buffer at 37°C for a defined time (e.g., 24 hours).[6]
-
-
Lipid Extraction:
-
Stop the reaction and extract the lipids by adding 1-butanol.
-
Vortex and centrifuge to separate the phases.
-
Collect the butanol phase and evaporate the solvent under nitrogen.
-
-
LPA Quantification (Radioenzymatic Method):
-
Resuspend the dried lipid extract.
-
Add a reaction mixture containing [¹⁴C]-oleoyl-CoA and recombinant LPA acyltransferase (LPAAT), which will convert the newly formed LPA to [¹⁴C]-phosphatidic acid.
-
Separate the reaction products by thin-layer chromatography (TLC).
-
Identify the [¹⁴C]-PA spot by autoradiography, scrape the corresponding silica, and quantify the radioactivity by scintillation counting.
-
Protocol 3: Quantification of 1-Palmitoyl-LPA by LC-MS/MS
Objective: To specifically identify and quantify 1-palmitoyl-LPA in a biological sample.
Materials:
-
Biological sample (e.g., plasma, cell extract)
-
Internal standard (e.g., 17:0 LPA)
-
Lipid extraction solvents (e.g., modified Bligh & Dyer with 0.1 M HCl, or a solid-phase extraction method).[12][13]
-
LC-MS/MS system with a suitable column (e.g., C18) and mass spectrometer.
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To the biological sample, add a known amount of the internal standard.
-
Perform lipid extraction using a method optimized for polar lipids like LPA. A modified Bligh & Dyer extraction with the addition of acid can improve recovery.[12] Alternatively, solid-phase extraction can be used for cleaner samples.[13]
-
Evaporate the solvent from the lipid extract.
-
Reconstitute the dried lipids in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the lipid species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water and acetonitrile/methanol with ammonium (B1175870) hydroxide).[14]
-
Detect 1-palmitoyl-LPA and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for each molecule.
-
For 1-palmitoyl-LPA (sn-1), a common transition would be the precursor ion [M-H]⁻ to a product ion corresponding to the dehydrated glycerol (B35011) phosphate (B84403) fragment or the palmitate fatty acid fragment.[14]
-
-
Data Analysis:
-
Integrate the peak areas for 1-palmitoyl-LPA and the internal standard.
-
Calculate the concentration of 1-palmitoyl-LPA in the original sample based on the peak area ratio relative to the known concentration of the internal standard.
-
Visualization of Biosynthetic Pathways and Experimental Workflows
Biosynthesis Pathways of 1-Palmitoyl-LPA
Caption: Major biosynthetic pathways of 1-palmitoyl-LPA.
Experimental Workflow for GPAT Activity Assay
Caption: Workflow for determining GPAT enzyme activity.
Experimental Workflow for LC-MS/MS Quantification of 1-Palmitoyl-LPA
Caption: Workflow for quantifying 1-palmitoyl-LPA via LC-MS/MS.
References
- 1. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophospholipase D and its role in LPA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin Structure Activity Relationships Revealed through Lysophosphatidylcholine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Enzymatic activity of the human 1-acylglycerol-3-phosphate-O-acyltransferase isoform 11: upregulated in breast and cervical cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unipub.uni-graz.at [unipub.uni-graz.at]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
The Pivotal Role of 16:0 Lysophosphatidic Acid in Human Plasma: A Technical Guide to its Endogenous Origins and Metabolic Fate
For Immediate Release
[CITY, STATE] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the endogenous sources and metabolism of 16:0 lysophosphatidic acid (LPA) in human plasma. This pivotal signaling molecule, implicated in a wide array of physiological and pathological processes, is a key focus for therapeutic innovation. The guide provides a detailed examination of its synthesis, degradation, and signaling pathways, supported by quantitative data, experimental protocols, and novel pathway visualizations.
Lysophosphatidic acid (LPA) is a bioactive glycerophospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2][3] 1-palmitoyl-LPA, or 16:0 LPA, is a major and one of the most abundant species of LPA found in human plasma.[4][5][6] Its levels and metabolism are tightly regulated, and dysregulation is associated with various diseases, including cancer, fibrosis, and cardiovascular conditions.[7] This guide synthesizes current knowledge to provide a clear and detailed resource for professionals in the field.
Endogenous Sources of 16:0 LPA
The production of 16:0 LPA in human plasma is a multi-step process primarily driven by the enzyme autotaxin (ATX). ATX is a secreted lysophospholipase D (lysoPLD) that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to LPA.[8][9] Specifically, 16:0 LPA is generated from 16:0 LPC.
Two primary pathways contribute to the generation of LPA in the bloodstream:
-
The Autotaxin-LPC Pathway: This is the major route for LPA production in plasma. Lysophosphatidylcholine, the precursor for LPA, is present at much higher concentrations in the blood than LPA.[8] Autotaxin, secreted by various cells, including adipocytes and endothelial cells, acts on LPC to generate LPA.[8]
-
Phosphatidic Acid (PA) Hydrolysis: In this pathway, phosphatidic acid is produced from phospholipids (B1166683) by phospholipase D (PLD) or from diacylglycerol by diacylglycerol kinase.[1] Subsequently, PLA1 or PLA2 acts on PA to produce LPA.[1][10]
Activated platelets can also release LPA, contributing to the plasma pool.[5]
Metabolism of 16:0 LPA
The signaling activity of 16:0 LPA is terminated through its degradation by a family of enzymes known as lipid phosphate (B84403) phosphatases (LPPs). These enzymes are integral membrane proteins that dephosphorylate LPA to monoacylglycerol (MAG), thereby inactivating it. Other phospholipases can also contribute to the degradation of LPA. The rapid turnover of LPA ensures tight control over its signaling functions.
Quantitative Data on 16:0 LPA in Human Plasma
The concentration of 16:0 LPA and other LPA species in human plasma can vary depending on the analytical methods used and the physiological or pathological state of the individual. Proper sample handling is crucial to prevent artificial LPA production ex vivo.[11][12][13]
| LPA Species | Concentration Range in Healthy Human Plasma (nM) | Reference |
| 16:0 LPA | ~5 - 40 | [11][12][14] |
| 18:0 LPA | ~5 - 30 | [14] |
| 18:1 LPA | ~2 - 20 | [11][12][14] |
| 18:2 LPA | ~10 - 50 | [11][12][14] |
| 20:4 LPA | ~2 - 25 | [11][12][14] |
| Total LPA | ~30 - 150 | [11][12] |
Note: Concentrations are approximate and can vary significantly between studies.
In certain pathological conditions, the levels of 16:0 LPA can be altered. For instance, elevated levels of 16:0 LPA have been observed in the plasma of individuals with obesity and have been positively associated with increased pulmonary artery systolic pressure in patients with cardiac dysfunction.[7] Conversely, some studies have reported lower levels of specific LPA species in the plasma of patients with certain cancers.[14][15]
Experimental Protocols
Accurate quantification of 16:0 LPA in plasma requires meticulous sample collection and preparation, followed by sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Experimental Methodologies
1. Plasma Sample Preparation for LPA Analysis:
-
Blood Collection: Whole blood should be collected in tubes containing EDTA as an anticoagulant.[11][12] To prevent artificial LPA production, samples should be immediately placed on ice.[11][12]
-
Plasma Separation: Centrifuge the whole blood at a low temperature (e.g., 4°C) to separate the plasma.[11][12]
-
Inhibition of ATX Activity: An autotaxin inhibitor should be added to the plasma immediately after separation to prevent further LPA generation.[11][12]
-
Protein Precipitation and Lipid Extraction: Proteins are typically precipitated by adding methanol.[11] A modified Bligh-Dyer method is often used for lipid extraction.[16] This involves the addition of chloroform, methanol, and water to the plasma sample, followed by vortexing, sonication, and centrifugation to separate the organic and aqueous layers. The layer containing the lipids is then collected.
-
Internal Standard: An internal standard, such as 17:0 LPA, is added during the extraction process to allow for accurate quantification.[16]
2. Quantification by LC-MS/MS:
-
The extracted lipid sample is resuspended in an appropriate solvent (e.g., methanol) and injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The different LPA species are separated based on their retention times on the chromatography column.
-
The mass spectrometer is used to detect and quantify the specific LPA species based on their mass-to-charge ratio.
Signaling Pathways of 16:0 LPA
16:0 LPA exerts its biological effects by binding to at least six specific G protein-coupled receptors: LPA1, LPA2, LPA3, LPA4, LPA5, and LPA6.[1][2] These receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, G12/13, and Gs, to initiate downstream signaling cascades.[1][3]
The activation of these pathways leads to a diverse range of cellular responses, including:
The specific cellular response depends on the receptor subtype expressed, the G proteins they couple to, and the downstream effector molecules present in a particular cell type.
Visualizing the Pathways
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the metabolic and signaling pathways of 16:0 LPA.
Caption: Metabolic pathway of 16:0 LPA in human plasma.
Caption: Simplified signaling pathways of 16:0 LPA.
Caption: Experimental workflow for 16:0 LPA quantification.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for LysoPA(16:0/0:0) (HMDB0007853) [hmdb.ca]
- 6. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling | Life Science Alliance [life-science-alliance.org]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling lysophosphatidic acid levels in plasma from head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Characterization of lysophosphatidic acid subspecies produced by autotaxin using a modified HPLC ESI-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The LPA3 Receptor: Regulation and Activation of Signaling Pathways | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to LPA 16:0 Signaling Through G Protein-Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs). LPA species are characterized by a glycerol (B35011) backbone, a phosphate (B84403) headgroup, and a single acyl chain of varying length and saturation. This guide focuses on 1-palmitoyl-sn-glycero-3-phosphate (LPA 16:0), a saturated form of LPA that is one of the most abundant species in human plasma.[1][2] LPA 16:0 plays a crucial role in a multitude of physiological and pathophysiological processes, including cell proliferation, migration, and inflammation, by initiating distinct intracellular signaling cascades upon binding to its cognate receptors.
This technical guide provides a comprehensive overview of the signaling pathways activated by LPA 16:0 through its interaction with specific G protein-coupled receptors. It includes quantitative data on receptor binding and downstream signaling events, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
LPA 16:0 Receptors and G Protein Coupling
LPA 16:0 primarily exerts its effects by binding to several members of the LPA receptor family, which currently consists of six recognized members: LPA₁ through LPA₆.[3] The interaction of LPA 16:0 with these receptors leads to the activation of heterotrimeric G proteins, which in turn initiate downstream signaling cascades. The primary G proteins coupled to LPA receptors are Gαi/o, Gαq/11, and Gα12/13.[3][4]
The specificity and affinity of LPA 16:0 for each receptor subtype can vary, leading to differential cellular responses. While LPA 16:0 can interact with multiple LPA receptors, studies have highlighted its significant activity at the LPA₁ receptor.
Quantitative Data Presentation
The following tables summarize the available quantitative data for LPA 16:0 binding to its receptors and the subsequent activation of downstream signaling pathways.
Table 1: LPA 16:0 Receptor Binding Affinity
| Receptor | Ligand | Assay Method | Dissociation Constant (Kd) | Reference |
| LPA₁ | 1-palmitoyl-LPA (16:0) | Free Solution Assay – Compensated Interferometric Reader (FSA-CIR) | 1.69 ± 0.1 nM | [5][6] |
Table 2: LPA 16:0-Mediated Downstream Signaling
| Cellular Response | Cell Type | Assay Method | Parameter | Value | Reference |
| Calcium Mobilization | B103 cells expressing LPA₁ | Fluo-8 fluorescent dye | EC₅₀ | 146.3 nM | [7] |
| Platelet Shape Change | Human Platelets | Light Aggregometry | Relative Potency | 18-fold less potent than alkyl-LPA (16:0) | [8] |
| ERK1/2 Phosphorylation | Porcine Trophectoderm (pTr) cells | Western Blot | Fold Increase (at 20 µM) | ~2.8-fold | [2] |
Signaling Pathways of LPA 16:0
Upon binding of LPA 16:0 to its cognate GPCRs, several key signaling pathways are activated, leading to diverse cellular responses.
Gαq/11-PLC-Ca2+ Pathway
Activation of Gαq/11 by LPA receptors leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a rapid increase in cytosolic calcium concentration. This calcium signal can then activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases.
Caption: LPA 16:0 signaling via the Gαq/11 pathway.
Gαi/o-MAPK/ERK Pathway
LPA 16:0 binding to receptors coupled to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More prominently, the βγ subunits of Gαi/o can activate various downstream effectors, including the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway culminates in the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which then translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.
Caption: LPA 16:0 activation of the MAPK/ERK pathway.
Gα12/13-Rho Pathway
The coupling of LPA receptors to Gα12/13 proteins activates the small GTPase Rho. Rho, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton. This pathway is central to LPA 16:0-induced cell shape changes, stress fiber formation, and cell migration.
Caption: LPA 16:0 signaling through the Gα12/13-Rho pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of LPA 16:0 signaling are provided below.
Receptor Binding Assay (Radioligand)
This protocol describes a filtration-based radioligand binding assay to determine the affinity of LPA 16:0 for its receptors.
Materials:
-
Cell membranes expressing the LPA receptor of interest.
-
[³H]-LPA (radiolabeled ligand).
-
Unlabeled LPA 16:0.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a dilution series of unlabeled LPA 16:0 in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of unlabeled LPA (for non-specific binding), or 50 µL of the unlabeled LPA 16:0 dilution series (for competition binding).
-
Add 50 µL of [³H]-LPA (at a concentration near its Kd) to all wells.
-
Add 150 µL of the membrane preparation (containing 10-50 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the Ki value for LPA 16:0.
Caption: Workflow for a radioligand receptor binding assay.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium changes in response to LPA 16:0 stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the LPA receptor of interest.
-
LPA 16:0.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorometric imaging plate reader (e.g., FlexStation).
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol (e.g., incubate with 4 µM Fluo-8 AM for 60 minutes at 37°C).
-
Wash the cells twice with HBSS/HEPES buffer to remove excess dye.
-
Prepare a dilution series of LPA 16:0 in HBSS/HEPES buffer.
-
Place the cell plate in the fluorometric plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for 15-30 seconds.
-
Add the LPA 16:0 dilutions to the wells and immediately begin recording the fluorescence intensity for 2-5 minutes.
-
Analyze the data by calculating the change in fluorescence from baseline. Determine the EC₅₀ value from the dose-response curve.[7]
Caption: Workflow for an intracellular calcium mobilization assay.
Western Blot for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 in response to LPA 16:0 stimulation by Western blotting.
Materials:
-
Cells cultured in appropriate media.
-
LPA 16:0.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% BSA or non-fat dry milk in TBST.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before stimulation.
-
Treat cells with different concentrations of LPA 16:0 for a specified time (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Conclusion
LPA 16:0 is a key signaling lipid that activates a complex network of intracellular pathways through its interaction with specific G protein-coupled receptors. Understanding the nuances of LPA 16:0 signaling, including receptor binding affinities, G protein coupling preferences, and downstream effector activation, is crucial for elucidating its role in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in academia and industry who are investigating the multifaceted biology of LPA signaling and exploring its potential as a therapeutic target. The continued development of specific agonists and antagonists for LPA receptors will further aid in dissecting the precise roles of LPA 16:0 and other LPA species in various physiological and pathological contexts.
References
- 1. scripps.edu [scripps.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bovine Metabolome Database: Showing metabocard for LPA(P-16:0e/0:0) (BMDB0011154) [bovinedb.ca]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
The Genesis of a Bioactive Lipid: A Technical Guide to the Discovery and Research of 1-Palmitoyl Lysophosphatidic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) has emerged from relative obscurity as a simple phospholipid intermediate to a multifaceted signaling molecule implicated in a vast array of physiological and pathological processes. This guide delves into the discovery and history of research surrounding a specific and abundant molecular species of LPA: 1-palmitoyl-sn-glycero-3-phosphate (1-palmitoyl LPA or LPA 16:0). From its early recognition as a bioactive component in biological fluids to its current status as a therapeutic target, the journey of 1-palmitoyl LPA research offers a compelling narrative of scientific inquiry. This document provides a comprehensive overview of the historical milestones, quantitative data, key experimental methodologies, and the intricate signaling pathways associated with 1-palmitoyl LPA, tailored for the scientific community.
A Historical Perspective: Unraveling the Roles of Lysophosphatidic Acid
The story of 1-palmitoyl LPA is intrinsically linked to the broader history of LPA research. The bioactivity of LPA was first hinted at in the 1960s through studies on smooth muscle contraction and blood pressure regulation[1]. However, it wasn't until later that various LPA species were isolated and identified from sources like soybeans, sparking interest in their mechanisms of action[1]. The realization that LPA is a potent mitogen, stimulating cell proliferation, marked a significant turning point in the field[2].
The subsequent decades saw the identification and characterization of a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of LPA, now known as LPA receptors 1 through 6 (LPA_1-6_)[1][3][4]. This discovery was pivotal in understanding how this simple lipid could elicit such a wide range of cellular responses. Research then expanded to elucidate the complex signaling networks downstream of these receptors, involving key players like Rho, Ras, and Rac GTPases[2][5].
A major breakthrough in understanding the regulation of LPA signaling came with the discovery of autotaxin (ATX), a secreted enzyme responsible for the majority of LPA production in the blood from its precursor, lysophosphatidylcholine (B164491) (LPC)[5]. This finding provided a crucial link between LPA metabolism and its signaling functions and established ATX as a key therapeutic target.
Within this broader context, 1-palmitoyl LPA (16:0) was identified as one of the particularly abundant LPA species in human plasma, alongside other species like 18:1 (oleoyl), 18:2 (linoleoyl), and 20:4 (arachidonoyl) LPA[1][6]. This highlighted the physiological relevance of this specific saturated fatty acid-containing LPA molecule and spurred further investigation into its unique contributions to health and disease.
Quantitative Data on 1-Palmitoyl LPA
Quantitative analysis is crucial for understanding the physiological and pathological roles of 1-palmitoyl LPA. The following tables summarize key quantitative data from the literature.
Table 1: Concentration of LPA Species in Human Plasma and Serum
| LPA Species | Concentration in Plasma (μM) | Concentration in Serum (μM) | Reference |
| 16:0 (Palmitoyl) | Abundant species | Up to 10 (total LPA) | [1][6] |
| 18:1 (Oleoyl) | Abundant species | Up to 10 (total LPA) | [1][6] |
| 18:2 (Linoleoyl) | Abundant species | Up to 10 (total LPA) | [1][6] |
| 20:4 (Arachidonoyl) | Abundant species | Up to 10 (total LPA) | [1][6] |
| Total LPA | 0.1 - 1.0 | Up to 10 | [1][6] |
Table 2: Binding Affinities of LPA for LPA Receptors
| Receptor | Ligand | Affinity (K_d or EC_50) | Assay Method | Reference |
| LPA_1 | 1-oleoyl LPA | K_D values in the nanomolar range have been reported | Radioligand binding assays, Backscattering interferometry | [1][7] |
| LPA_1 | Various LPA species | Generally in the low nanomolar to micromolar range | Functional assays (e.g., calcium mobilization, GTPγS binding) | [1] |
| LPA_2 | Various LPA species | Generally in the low nanomolar to micromolar range | Functional assays | [1] |
| LPA_3 | Various LPA species | Generally in the low nanomolar to micromolar range | Functional assays | [1] |
| LPA_4 | Various LPA species | Generally in the low nanomolar to micromolar range | Functional assays | [1] |
| LPA_5 | Various LPA species | Generally in the low nanomolar to micromolar range | Functional assays | [1] |
| LPA_6 | Various LPA species | Generally in the low nanomolar to micromolar range | Functional assays | [1] |
Note: Specific binding affinity data for 1-palmitoyl LPA for each receptor subtype is not always individually reported and is often presented as part of the broader LPA class.
Key Experimental Protocols in 1-Palmitoyl LPA Research
The advancement of our understanding of 1-palmitoyl LPA has been heavily reliant on the development and refinement of key experimental techniques.
LPA Receptor Binding Assay (Free Solution Assay)
This protocol describes a label-free method to determine the binding affinity of LPA species to their receptors.
Methodology:
-
Preparation of LPA Dilution Series: A serial dilution of 1-palmitoyl LPA is prepared in a buffer containing fatty acid-free bovine serum albumin (BSA) and a small percentage of ethanol (B145695) to ensure solubility. A typical concentration range might be from 0 to 100 nM[8].
-
Preparation of Receptor-Containing Nanovesicles: Cell membranes from a cell line overexpressing a specific LPA receptor (e.g., LPA_1) are isolated. These membranes are then sonicated to form nanovesicles containing the receptor[8].
-
Binding Reaction: The LPA dilution series is mixed with the receptor-containing nanovesicles and allowed to equilibrate for a set period (e.g., 1 hour)[7][8].
-
Detection and Analysis: The binding is measured using a compensated interferometric reader, which detects changes in the solution's refractive index upon ligand-receptor binding. The data is then used to calculate the dissociation constant (K_D)[8].
Autotaxin (ATX) Enzyme Activity Assay
This protocol outlines a common method to measure the activity of ATX, the primary enzyme responsible for LPA production in the blood.
Methodology:
-
Substrate Preparation: A synthetic substrate for ATX, such as FS-3 (a fluorogenic LPC analog), is prepared in an appropriate assay buffer[9].
-
Enzyme Reaction: The sample containing ATX (e.g., recombinant ATX, serum, or plasma) is incubated with the substrate at 37°C[10].
-
Detection of Product Formation: As ATX hydrolyzes the substrate, a fluorescent product is released. The increase in fluorescence over time is measured using a fluorometer.
-
Quantification: The rate of the reaction is calculated from the change in fluorescence and is proportional to the ATX activity in the sample. A standard curve with known amounts of product can be used for absolute quantification[9].
Another common method is the TOOS activity assay, which measures the choline (B1196258) released from LPC hydrolysis. The choline is then oxidized to produce hydrogen peroxide, which reacts with TOOS and 4-AAP to form a colored product that can be measured spectrophotometrically at 555 nm[11].
Quantitative Analysis of 1-Palmitoyl LPA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of different LPA species.
Methodology:
-
Lipid Extraction: Lipids, including 1-palmitoyl LPA, are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent extraction method, such as a modified Bligh-Dyer extraction[12][13]. An internal standard, such as LPA 17:0, is added before extraction for accurate quantification[13].
-
Chromatographic Separation: The extracted lipids are separated using liquid chromatography, typically with a C8 or C18 reversed-phase column[13][14]. This separates the different LPA species based on their acyl chain length and saturation.
-
Mass Spectrometric Detection: The separated lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for each LPA species, including 1-palmitoyl LPA[14].
-
Quantification: The peak area of 1-palmitoyl LPA is compared to the peak area of the internal standard to calculate its concentration in the original sample[13].
Signaling Pathways of 1-Palmitoyl Lysophosphatidic Acid
1-palmitoyl LPA, like other LPA species, exerts its effects by activating the six known LPA receptors (LPA_1-6_). These receptors couple to various heterotrimeric G proteins, leading to the activation of multiple downstream signaling cascades.
Major LPA Signaling Pathways
LPA receptor activation can trigger the following key signaling pathways:
-
G_q/11_ Pathway: This pathway activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).
-
G_i/o_ Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also lead to the activation of the Ras-MAPK and PI3K-Akt signaling cascades, which are crucial for cell proliferation and survival[1].
-
G_12/13_ Pathway: This pathway activates the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). This cascade is a major regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction[1].
-
G_s_ Pathway: While less common for LPA receptors, this pathway can be activated to stimulate adenylyl cyclase and increase cAMP levels.
The specific signaling outcome depends on the LPA receptor subtype expressed in a given cell type and the cellular context. While there is limited evidence for distinct signaling pathways exclusively activated by 1-palmitoyl LPA compared to other LPA species, the relative abundance of 16:0 LPA suggests its significant contribution to the overall LPA-mediated signaling in vivo.
Visualizing LPA Signaling
The following diagrams, generated using the DOT language, illustrate the major signaling pathways activated by LPA.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of our current understanding of bioactive lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aiming drug discovery at lysophosphatidic acid targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scripps.edu [scripps.edu]
- 5. Druggable Lysophospholipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of extracellular lysophosphatidic acid in the regulation of adipocyte functions and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Palmitoyl-sn-glycerol 3-phosphate in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Emerging evidence has pinpointed the bioactive lipid, 1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0), as a key player in the pathophysiology of NAFLD, particularly in the progression of liver fibrosis. This technical guide provides an in-depth overview of the role of LPA 16:0 in NAFLD, its associated signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its measurement. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for NAFLD.
Introduction: The Significance of LPA 16:0 in NAFLD
This compound, a species of lysophosphatidic acid (LPA), is a signaling phospholipid that exerts a wide range of cellular effects. In the context of NAFLD, the autotaxin (ATX)-LPA signaling axis has garnered significant attention[1][2][3]. ATX, an enzyme primarily secreted by adipose tissue and the liver, catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA, including LPA 16:0[1]. Elevated levels of both ATX and LPA 16:0 have been observed in patients with NAFLD and are strongly associated with the severity of liver fibrosis, a critical determinant of long-term outcomes in this disease[4][5][6].
Quantitative Data on LPA 16:0 in NAFLD
Several studies have investigated the association between circulating and intrahepatic levels of LPA 16:0 and the severity of NAFLD. While absolute concentrations can vary between studies due to methodological differences, a consistent trend of elevated LPA 16:0 with advancing liver fibrosis is observed.
| Study Cohort | Matrix | NAFLD Stage | LPA 16:0 Levels/Association | Reference |
| 46 patients with various liver diseases (including 16 with NAFLD) | Serum | Fibrosis Stage (Histological) | Positive association with fibrosis severity | [4][5][6] |
| Animal model of liver injury (Bile Duct Ligation) | Plasma | Progressive Liver Injury | Time-dependent increase in LPA 16:0 | [7][8] |
| Animal model of liver injury (Bile Duct Ligation) | Liver | Progressive Liver Injury | Time-dependent increase in LPA 16:0 | [7][8] |
| GPAT1 Knockout Mice | Liver | NA | Significant reduction in 16:0-LPA | [2] |
Signaling Pathways of LPA 16:0 in NAFLD Pathogenesis
LPA 16:0 exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs), primarily the LPA receptors (LPARs) 1-6[9][10]. In the liver, these receptors are expressed on various cell types, including hepatocytes and hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver[11][12].
LPA 16:0 Signaling in Hepatic Stellate Cell Activation and Fibrosis
The activation of HSCs is a pivotal event in the progression of liver fibrosis. LPA 16:0 is a potent activator of HSCs, promoting their proliferation, migration, and transformation into collagen-producing myofibroblasts[11][13]. This process is mediated by the activation of several key downstream signaling pathways.
Upon binding of LPA 16:0 to its receptors on HSCs, coupling to Gα12/13 activates the RhoA/ROCK pathway, which is crucial for stress fiber formation and contractility, hallmarks of HSC activation[9][13]. Concurrently, activation of Gαi can stimulate the PI3K/Akt and MAPK/ERK pathways, promoting cell survival, proliferation, and migration[10][14][15]. Gαq activation leads to the activation of phospholipase C (PLC), though its specific role in HSC activation is less defined.
LPA 16:0 and Hepatocyte Metabolism
While the role of LPA 16:0 in HSCs is more established, emerging evidence suggests it also impacts hepatocytes. Intracellular LPA is an intermediate in the de novo synthesis of triglycerides[11][16]. The enzyme glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the initial step in this pathway, produces LPA. Overexpression or increased activity of GPAT can contribute to hepatic steatosis[2]. Extracellular LPA 16:0, through its receptors, may also influence hepatocyte function, potentially contributing to inflammation and insulin (B600854) resistance[17][18].
References
- 1. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPAT1 Deficiency in Mice Modulates NASH Progression in a Model-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Association of lysophosphatidic acid molecules with liver fibrosis: different roles indicated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rho and p38 MAP kinase signaling pathways mediate LPA-stimulated hepatic myofibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipid alterations in chronic liver disease and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysophosphatidic acid enhances collagen gel contraction by hepatic stellate cells: association with rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Production of extracellular lysophosphatidic acid in the regulation of adipocyte functions and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. ora.ox.ac.uk [ora.ox.ac.uk]
Methodological & Application
Measuring 1-Palmitoyl-sn-glycerol 3-phosphate in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of 1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0), a key bioactive lipid, in plasma samples. The following sections offer a comprehensive guide to sample handling, extraction, and analysis using the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, alongside information on alternative techniques and the biological significance of LPA 16:0.
Introduction
This compound, a species of lysophosphatidic acid (LPA), is a critical signaling molecule involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and inflammation.[1][2] Its accurate measurement in plasma is crucial for understanding its role in disease and for the development of novel therapeutics. LPA 16:0 is a major LPA species found in plasma. However, the quantification of LPA 16:0 is challenging due to its low abundance and the potential for artificial generation or degradation during sample collection and processing.[3][4]
Quantitative Data Summary
The concentration of LPA 16:0 in plasma can vary depending on the species, physiological state, and pre-analytical handling. The following table summarizes representative quantitative data from scientific literature.
| Species | Sample Type | LPA 16:0 Concentration Range | Analytical Method | Reference |
| Human | Plasma | 30 - 60 nM (total of five major LPA species) | LC-MS/MS | [3] |
| Mouse | Plasma | ~40 nM (male), ~30 nM (female) (total of five major LPA species) | LC-MS/MS | [3] |
| Human | Plasma | Part of a profile where 18:2 > 20:4 > 16:0 > 18:1 | LC-MS/MS | [3] |
Experimental Protocols
Accurate quantification of LPA 16:0 necessitates meticulous attention to pre-analytical and analytical procedures. The recommended method is LC-MS/MS due to its high sensitivity and specificity.
Protocol 1: Plasma Sample Collection and Handling
This protocol is critical to minimize ex vivo LPA metabolism.[3][4]
Materials:
-
EDTA-coated blood collection tubes
-
Ice bucket
-
Refrigerated centrifuge (4°C)
-
Autotaxin (ATX) inhibitor solution (e.g., ONO-8430506)
-
Micropipettes and sterile tips
Procedure:
-
Collect whole blood into EDTA-coated tubes. Heparin can also be used, but EDTA is often preferred.[4]
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 5-15 minutes at 4°C to separate the plasma.[4]
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Immediately add an autotaxin (ATX) inhibitor to the plasma to prevent further LPA generation.[3][4]
-
Store plasma samples at -80°C until analysis.
Protocol 2: LPA 16:0 Extraction from Plasma
This protocol describes a protein precipitation and liquid-liquid extraction method for the isolation of LPA 16:0 from plasma.
Materials:
-
Plasma sample (prepared as in Protocol 1)
-
Internal Standard (IS): LPA 17:0 (a non-naturally occurring LPA species)
-
Methanol (B129727) (HPLC grade), chilled
-
Chloroform (B151607) (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean tube, add 100 µL of plasma.
-
Spike the sample with a known amount of the internal standard (LPA 17:0).
-
Add 400 µL of chilled methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 2,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 200 µL of chloroform and 200 µL of PBS (pH 7.4).[2]
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 2,000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of methanol) for LC-MS/MS analysis.[5]
Protocol 3: Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of LPA 16:0. Specific parameters may need to be optimized based on the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[5]
-
Mobile Phase A: Water with 0.2% formic acid and 50 mM ammonium (B1175870) acetate[5]
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.2% formic acid[5]
-
Gradient: A suitable gradient to separate LPA 16:0 from other lipids.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 5 µL[5]
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
LPA 16:0: Precursor ion (m/z) -> Product ion (m/z)
-
LPA 17:0 (IS): Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific m/z transitions should be determined by direct infusion of standards.
-
-
Collision Energy: Optimize for each transition.
Data Analysis:
-
Generate a calibration curve using known concentrations of LPA 16:0 standard.
-
Calculate the peak area ratio of LPA 16:0 to the internal standard (LPA 17:0) for both standards and samples.
-
Determine the concentration of LPA 16:0 in the plasma samples by interpolating from the standard curve.
Alternative Methods
While LC-MS/MS is the preferred method, other techniques have been used for LPA measurement.
-
ELISA: Commercially available ELISA kits can measure total LPA levels.[6][7] These assays are based on a competitive format and can be useful for high-throughput screening.[6] However, their specificity for individual LPA species like 16:0 may be limited, with antibodies showing varying affinities for different acyl chain lengths.[6]
-
Gas Chromatography (GC): Older methods utilized GC for the quantification of total LPA levels, but this often required derivatization and was less specific than LC-MS/MS.[1]
Visualizations
LPA Signaling Pathway
Caption: LPA 16:0 signaling through G-protein coupled receptors.
Experimental Workflow for LPA 16:0 Quantification
Caption: Workflow for LPA 16:0 quantification in plasma.
References
- 1. Simple enrichment and analysis of plasma lysophosphatidic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pre-analytical sample handling standardization for reliable measurement of metabolites and lipids in LC-MS-based clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How specific is the LPA Assay Kit II? - Echelon Biosciences [echelon-inc.com]
- 7. d-nb.info [d-nb.info]
Application Note: Quantification of LPA 16:0 using a Validated LC-MS/MS Protocol
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), including LPAR1-6.[1][2] LPA species, characterized by different fatty acyl chains, are involved in a multitude of cellular processes such as proliferation, migration, and survival.[3][4] Specifically, 1-palmitoyl-sn-glycero-3-phosphate (LPA 16:0) is one of the most abundant LPA species in human plasma and is implicated in various physiological and pathological conditions, including cancer and fibrosis.[5] Accurate quantification of LPA 16:0 in biological matrices is therefore crucial for understanding its role in disease and for the development of novel therapeutics.
Principle of the Method
This protocol employs a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of LPA 16:0.[6][7] The methodology involves the extraction of lipids from a biological sample, followed by chromatographic separation on a reversed-phase column. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach allows for precise quantification by monitoring a specific precursor-to-product ion transition for LPA 16:0, while an internal standard is used to correct for sample preparation variability and matrix effects.
Experimental Protocols
1. Materials and Reagents
-
LPA 16:0 (1-palmitoyl-sn-glycero-3-phosphate) standard (Avanti Polar Lipids)[8]
-
LPA 17:0 (1-heptadecanoyl-sn-glycero-3-phosphate) as internal standard (IS) (Avanti Polar Lipids)[8]
-
HPLC-grade methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), water, and 1-butanol[8][9]
-
Formic acid and ammonium (B1175870) formate[8][10]
-
Human plasma (for calibration curve preparation)
-
Activated charcoal (for depleting endogenous lipids from plasma)[8][11]
2. Preparation of Standards and Internal Standard
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of LPA 16:0 and LPA 17:0 in methanol.
-
Working Solutions:
-
Prepare a series of LPA 16:0 working solutions by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare an internal standard (IS) working solution of LPA 17:0 at a suitable concentration (e.g., 500 ng/mL) in methanol.[11]
-
3. Sample Preparation (Lipid Extraction from Plasma)
This protocol is adapted from methods utilizing a simple extraction for small sample volumes.[11]
-
To 10 µL of plasma sample in a microcentrifuge tube, add 300 µL of methanol.[11]
-
Add 20 µL of the 500 ng/mL LPA 17:0 internal standard solution.[11]
-
Vortex the mixture thoroughly.
-
Incubate on ice for 10 minutes to allow for protein precipitation.[11]
-
Centrifuge at 16,000 x g for 10 minutes at room temperature.[11]
-
Carefully transfer 180 µL of the supernatant to a clean glass vial for LC-MS/MS analysis.[11]
4. LC-MS/MS System and Conditions
The following parameters are a representative example and may require optimization for specific instrumentation.
-
Liquid Chromatography (LC)
-
HPLC System: Shimadzu UFLC or equivalent[10]
-
Column: Macherey-Nagel NUCLEODUR C8 Gravity (125 mm × 2.0 mm, 5 µm) or equivalent reversed-phase column.[8][10]
-
Mobile Phase A: 75:25 (v/v) methanol/water containing 0.5% formic acid and 5 mM ammonium formate.[8]
-
Mobile Phase B: 99:0.5 (v/v) methanol/water containing 0.5% formic acid and 5 mM ammonium formate.[8]
-
Flow Rate: 0.5 mL/min[8]
-
Injection Volume: 10 µL[10]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 0 1.0 0 2.0 100 6.0 100 7.0 0 | 8.5 | 0 |
-
-
Mass Spectrometry (MS)
-
Mass Spectrometer: ABI 4000 Q-Trap or equivalent triple quadrupole mass spectrometer[9][10]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[8]
-
Source Temperature: 700°C[8]
-
MRM Transitions: The instrument will be set to monitor the specific precursor-to-product ion transitions for LPA 16:0 and the internal standard.
Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) LPA 16:0 409.0 152.8 -30 | LPA 17:0 (IS) | 423.0 | 152.8 | -30 |
-
Note: The most abundant product ion for many LPA species is m/z 153 (or 152.8), corresponding to the phosphoglycerol headgroup.[8][9][10][12]
-
5. Calibration and Quantification
-
Prepare calibration standards by spiking charcoal-stripped (lipid-depleted) plasma with known concentrations of LPA 16:0 standard solution.[8][11]
-
Extract the calibration standards and quality control (QC) samples using the same procedure as the unknown samples.
-
Inject the extracted standards to generate a calibration curve by plotting the peak area ratio (LPA 16:0 / LPA 17:0) against the nominal concentration of LPA 16:0.
-
Quantify LPA 16:0 in the unknown samples by interpolating their peak area ratios from the calibration curve. The limit of quantification (LOQ) for this method can reach as low as 1 ng/mL in saliva or femtomole levels.[7][8]
Data Presentation
Table 1: Summary of Quantitative LC-MS/MS Parameters for LPA 16:0 Analysis
| Parameter | LPA 16:0 (Analyte) | LPA 17:0 (Internal Standard) |
| Precursor Ion (Q1) m/z | 409.0[8] | 423.0[8] |
| Product Ion (Q3) m/z | 152.8[8] | 152.8[8] |
| Collision Energy (eV) | -30[8] | -30[8] |
| Ionization Mode | Negative ESI | Negative ESI |
| Typical Retention Time | Dependent on specific column and gradient | Dependent on specific column and gradient |
| Linear Range | 1-200 ng/mL (in saliva)[8] | N/A |
| Limit of Quantification (LOQ) | ~1 ng/mL (in saliva)[8] | N/A |
Mandatory Visualization
Caption: Experimental workflow for LPA 16:0 quantification.
Caption: Simplified LPA 16:0 signaling pathways.
References
- 1. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for Cellular Stimulation with 1-Palmitoyl-Lysophosphatidic Acid (LPA 16:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive glycerophospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). 1-palmitoyl-lysophosphatidic acid (LPA 16:0), characterized by a 16-carbon saturated acyl chain, is one of the most prevalent species in human plasma.[1][2] LPA signaling plays a crucial role in a multitude of cellular processes, including proliferation, migration, survival, and differentiation.[1][3] Dysregulation of LPA signaling has been implicated in various pathological conditions, including cancer and fibrosis.[2][4] These application notes provide detailed protocols for stimulating cells with LPA 16:0 to study its diverse biological effects.
LPA 16:0 Signaling Pathways
LPA 16:0 elicits cellular responses by binding to its cognate LPARs on the cell surface. The activation of these receptors triggers the dissociation of heterotrimeric G proteins into their Gα and Gβγ subunits, which in turn initiate several downstream signaling cascades. The primary pathways activated by LPA include:
-
Gαi/o Pathway: This pathway leads to the activation of Phosphoinositide 3-kinase (PI3K), resulting in the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation.[1] It can also inhibit adenylyl cyclase, reducing intracellular cAMP levels.
-
Gαq/11 Pathway: Activation of this pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[5]
-
Gα12/13 Pathway: This pathway activates the small GTPase Rho, a master regulator of the actin cytoskeleton, leading to changes in cell shape, motility, and contraction.[3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: LPA receptor activation can also lead to the stimulation of the MAPK cascade, including the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are critical for cell proliferation and differentiation.[6]
Below is a diagram illustrating the major signaling pathways activated by LPA.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for LPA 16:0 stimulation to elicit various cellular responses as described in the literature.
Table 1: LPA 16:0 Concentration for Cellular Assays
| Cellular Response | Cell Type | LPA 16:0 Concentration | Reference |
| Cellular Blebbing | RH7777 cells | 3 µM | [6] |
| Cl⁻/OH⁻ Exchange | Caco-2 cells | 50-150 µM | [7] |
| Ca²⁺ Mobilization | Keratinocytes | 10 µM | [8][9] |
| Ca²⁺ Mobilization | Rat Mesangial Cells | 10 nM - 100 µM | [10] |
| Cell Contraction | Rat Mesangial Cells | 1-30 µM | [10] |
| Myoblast Proliferation | C2C12 Myoblasts | 1-20 µM | [11] |
Table 2: Time Course of LPA 16:0 Stimulation
| Cellular Response | Cell Type | Incubation Time | Reference |
| Cellular Blebbing | RH7777 cells | 5 minutes | [6] |
| Cl⁻/OH⁻ Exchange | Caco-2 cells | 15-60 minutes | [7] |
| Akt Phosphorylation | Caco-2 cells | 5-15 minutes | [7] |
| Cell Contraction | Rat Mesangial Cells | 5 minutes | [10] |
Experimental Protocols
A general workflow for cell stimulation with LPA 16:0 is depicted below.
Protocol 1: Preparation of LPA 16:0 Stock Solution
Materials:
-
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate (LPA 16:0)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or other appropriate aqueous buffer
-
Sonicator
Procedure:
-
Prepare a 0.1% (w/v) fatty acid-free BSA solution in PBS.
-
Weigh out the desired amount of LPA 16:0 powder.
-
Dissolve the LPA 16:0 in the 0.1% BSA/PBS solution to the desired stock concentration (e.g., 1 mM).
-
Sonicate the solution for several minutes until the LPA is completely dissolved and the solution is clear.[7]
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Stimulation of Cells and Analysis of Protein Phosphorylation by Western Blot
This protocol is designed to assess the activation of signaling pathways such as PI3K/Akt and MAPK/ERK by analyzing the phosphorylation status of key proteins.
Materials:
-
Cultured cells of interest (e.g., Caco-2, C2C12 myoblasts)
-
Complete growth medium
-
Serum-free medium
-
LPA 16:0 stock solution
-
PBS, ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
LPA Stimulation:
-
Dilute the LPA 16:0 stock solution in serum-free medium to the desired final concentration (e.g., 100 µM for Caco-2 cells).[7]
-
Add the LPA-containing medium to the cells. For time-course experiments, add the medium at staggered intervals. A typical time course for Akt or ERK phosphorylation is 0, 5, 10, 15, 30, and 60 minutes.[7]
-
-
Cell Lysis:
-
At the end of each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer to a membrane, and block the membrane.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.[7]
-
Protocol 3: Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to LPA 16:0 stimulation using a fluorescent calcium indicator.
Materials:
-
Cultured cells grown on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer, with and without calcium
-
LPA 16:0 stock solution
-
Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement
Procedure:
-
Cell Loading with Calcium Indicator:
-
Grow cells to 50-70% confluency on glass coverslips.
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Begin recording the baseline fluorescence. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4, use excitation at ~494 nm and measure emission at ~516 nm.
-
To measure store release independent of calcium entry, perfuse with a calcium-free HBSS.[8]
-
-
LPA Stimulation:
-
Switch the perfusion to a solution containing the desired concentration of LPA 16:0 (e.g., 10 µM for keratinocytes).[8][9]
-
Record the changes in fluorescence intensity or ratio, which correspond to changes in [Ca²⁺]i.
-
An initial transient peak in [Ca²⁺]i corresponds to release from intracellular stores, while a sustained plateau can indicate store-operated calcium entry.[8]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence relative to baseline (for Fluo-4) over time.
-
The data can be calibrated to absolute [Ca²⁺]i values if desired, using appropriate calibration buffers.
-
Conclusion
1-palmitoyl-lysophosphatidic acid is a potent lipid mediator that activates a complex network of signaling pathways to regulate fundamental cellular functions. The protocols and data presented here provide a framework for researchers to investigate the effects of LPA 16:0 in various cellular contexts. Careful optimization of cell type, LPA concentration, and incubation time is crucial for obtaining robust and reproducible results. These studies will continue to be vital in understanding the physiological and pathological roles of LPA signaling and in the development of novel therapeutic strategies targeting this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Lysophosphatidic Acid in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Lysophospholipid Signaling: Beyond the EDGs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of lysophosphatidic acid (LPA) mediated stimulation of intestinal apical Cl−/OH− exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of lysophosphatidic acid, a novel lipid mediator, on cytosolic Ca2+ and contractility in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidic Acid Stimulates Myoblast Proliferation through Interaction with LPA1 and LPA2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Applications of Synthetic 1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-sn-glycerol 3-phosphate, also known as lysophosphatidic acid (LPA) 16:0, is a bioactive glycerophospholipid that acts as an extracellular signaling molecule.[1] It is an endogenous metabolite and a precursor for the synthesis of other lipids.[2][3] LPA 16:0 exerts its effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA receptors (LPAR1-6), which are involved in a wide array of cellular processes.[4][5][6] Consequently, LPA 16:0 is a valuable tool in research and drug development, particularly in studies related to cell proliferation, migration, and signaling pathways implicated in various diseases such as cancer and fibrosis.[7][8]
Commercial Sources
Synthetic this compound and its sodium salt are available from several commercial suppliers, ensuring high purity for research applications. The table below summarizes key information from some of these vendors.
| Supplier | Product Name | CAS Number | Purity | Molecular Weight | Storage |
| MedchemExpress | This compound | 7220-34-0 | - | 410.48 | Powder: -20°C (3 years); In solvent: -80°C (6 months), -20°C (1 month) |
| MedchemExpress | This compound sodium salt | 17618-08-5 | - | 432.46 | -20°C (sealed, away from moisture) |
| ChemScene | This compound sodium salt | 17618-08-5 | ≥98% | 432.46 | -20°C (sealed, away from moisture)[9] |
| Cayman Chemical | 1-Palmitoyl-2-hydroxy-sn-glycero-3-PA | 7220-34-0 | ≥98% | 410.5 | -20°C |
Signaling Pathways
LPA 16:0 initiates intracellular signaling by binding to its cognate G protein-coupled receptors (LPARs).[4][5] The activation of these receptors leads to the engagement of various heterotrimeric G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs), which in turn trigger downstream effector pathways.[6][10] These pathways regulate a multitude of cellular responses, including cell proliferation, survival, migration, and cytoskeletal reorganization.[5][10]
Experimental Protocols
Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Selection: Based on the supplier's recommendation, dissolve the powder in an appropriate solvent. For the sodium salt, sterile water can be used.[11] For the free acid form, a solvent like DMSO may be necessary.[3]
-
Dissolution: Add the solvent to the powder and facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath. For aqueous solutions, ensure the final concentration is appropriate for your experiments (e.g., 50 mg/mL in water).[11]
-
Sterilization: If using an aqueous stock solution for cell culture, it is recommended to sterilize it by passing it through a 0.22 µm filter.[11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3][11]
Cell Migration Assay (Transwell Protocol)
This protocol is a general guideline for assessing the effect of LPA 16:0 on cell migration using a Transwell or Boyden chamber system.
Materials:
-
Cells of interest (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells)[12][13]
-
Serum-free cell culture medium
-
This compound (LPA 16:0) stock solution
-
Transwell inserts (e.g., 8 µm pore size)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to serum-starve the cells.[14]
-
Assay Setup: On the day of the experiment, harvest the serum-starved cells and resuspend them in serum-free medium at a desired concentration (e.g., 5 x 10^5 cells/mL).[15]
-
Add serum-free medium containing the desired concentration of LPA 16:0 (e.g., 10 µM) to the lower chamber of the Transwell plate.[12][13] Add serum-free medium without LPA to the control wells.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically ranging from 3 to 24 hours).[12]
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for approximately 20-30 minutes. Subsequently, stain the cells with a staining solution like crystal violet for 20 minutes.[15]
-
Quantification: Gently wash the inserts to remove excess stain. Allow the inserts to air dry. Count the number of migrated cells in several random fields of view using a microscope.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist like LPA 16:0.[16][17]
Materials:
-
Cell membranes expressing the LPA receptor of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA)
-
GDP
-
[³⁵S]GTPγS
-
This compound (LPA 16:0)
-
Unlabeled GTPγS (for non-specific binding determination)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).[17]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[17]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding. Plot the specific binding against the LPA 16:0 concentration to generate a dose-response curve and determine parameters like EC₅₀.
Conclusion
This compound is a critical tool for researchers investigating a wide range of cellular processes. Its commercial availability in high purity, coupled with established protocols for its use in various assays, facilitates its application in studies of cell signaling, migration, and proliferation. The information provided here serves as a comprehensive resource for scientists and drug development professionals seeking to utilize LPA 16:0 in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Association of lysophosphatidic acid molecules with liver fibrosis: different roles indicated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 [mdpi.com]
- 14. LPA-mediated Migration of Ovarian Cancer Cells Involves Translocalization of Gαi2 to Invadopodia and Association with Src and β-pix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
Application Notes: Mass Spectrometry Imaging of LPA 16:0 in Fibrotic Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid mediator that plays a crucial role in a wide range of cellular processes, including cell proliferation, migration, and survival.[1][2] The autotaxin (ATX)-LPA signaling axis has been increasingly implicated in the pathogenesis of fibrotic diseases in various organs, such as the lungs, liver, and kidneys.[2][3][4] Specifically, the 16:0 species of LPA (LPA 16:0) has been identified as a significant player in the fibrotic process. Mass Spectrometry Imaging (MSI) has emerged as a powerful, label-free technique to visualize the spatial distribution of molecules, including lipids like LPA 16:0, directly in tissue sections, providing valuable insights into the molecular mechanisms of fibrosis.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the analysis of LPA 16:0 in fibrotic tissues using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).
Quantitative Data Summary
While absolute quantification in MSI is challenging, relative quantification allows for the comparison of ion intensities between different tissue regions or experimental groups. The following table summarizes findings on the relative abundance of LPA 16:0 in fibrotic versus control tissues from preclinical models.
| Tissue Type | Fibrosis Model | LPA Species | Observation in Fibrotic Tissue | Reference |
| Rat Lung | Bleomycin-induced pulmonary fibrosis | LPA 16:0, LPA 18:0 | Significantly expressed and present in fibrotic lesions compared to control. | [5] |
| Rat Liver | Carbon tetrachloride-induced liver fibrosis | LPA 16:0, LPA 18:0, LPA 18:1, LPA 18:2, LPA 20:4 | LPA 18:0 ≥ 18:1 > 16:0 > 18:2 ≥ 20:4. All detected in control and fibrotic livers. | [6] |
| Human Plasma | Idiopathic Pulmonary Fibrosis (IPF) | LPA 16:0, LPA 16:1, LPA 18:1, LPA 18:2, LPA 20:4 | Significantly higher levels in IPF patients compared to healthy controls. | [8] |
| Human Liver | Liver Fibrosis | LPA 16:0 | Showed a significant positive association with the severity of fibrosis. | [9] |
Signaling Pathway of LPA in Fibrosis
Lysophosphatidylcholine (LPC) is converted to LPA by the enzyme autotaxin (ATX). LPA then binds to its G protein-coupled receptors (GPCRs), primarily LPA1, on the surface of various cell types, including fibroblasts and epithelial cells. This binding activates downstream signaling cascades, such as the Rho/ROCK, PI3K/AKT, and MAPK/ERK pathways. These pathways collectively promote pro-fibrotic responses, including fibroblast proliferation and differentiation into myofibroblasts, increased extracellular matrix (ECM) deposition (e.g., collagen), and enhanced cell migration.
Caption: LPA 16:0 signaling pathway in fibrosis.
Experimental Workflow for MALDI-MSI
The following diagram outlines the major steps involved in a typical MALDI-MSI experiment for the analysis of LPA 16:0 in fibrotic tissues.
Caption: Experimental workflow for MALDI-MSI of LPA 16:0.
Detailed Experimental Protocols
Tissue Sample Preparation
Proper sample handling is critical to preserve the integrity and spatial distribution of lipids.
-
Tissue Collection and Freezing:
-
Excise the tissue of interest (e.g., lung, liver) from the animal model.
-
Immediately snap-freeze the tissue in liquid nitrogen or isopentane (B150273) pre-cooled with liquid nitrogen to minimize degradation and lipid delocalization.[10]
-
Store the frozen tissues at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C).
-
Mount the tissue onto the cryostat specimen holder using an optimal cutting temperature (OCT) compound.
-
Thaw-mount the tissue sections onto indium tin oxide (ITO) coated conductive glass slides.[5][12]
-
Store the slides with mounted tissue sections at -80°C until matrix application.
-
Matrix Application
The choice of matrix and its application method are crucial for efficient ionization of the target analytes. For lipid analysis in negative ion mode, 9-aminoacridine (B1665356) (9-AA) is a common choice, while 2,5-dihydroxybenzoic acid (DHB) is often used for positive ion mode.[5][6]
-
Matrix Solution Preparation:
-
For Negative Ion Mode (LPA detection): Prepare a solution of 10 mg/mL 9-aminoacridine (9-AA) in 70% methanol (B129727).
-
For Positive Ion Mode (e.g., LPC detection): Prepare a solution of 30 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% methanol with 0.1% trifluoroacetic acid (TFA). To enhance the detection of certain adducts, 20-40 mM sodium acetate (B1210297) can be added.[6]
-
-
Automated Matrix Spraying:
-
Allow the tissue sections on ITO slides to thaw in a vacuum desiccator for approximately 15 minutes.[12]
-
Use an automated spraying device (e.g., HTX TM-Sprayer) for uniform matrix deposition.
-
Optimize spray parameters such as nozzle temperature, flow rate (a low flow rate of around 0.05 mL/min is often beneficial), number of passes, and spray velocity to achieve a homogenous layer of fine matrix crystals.[6]
-
MALDI-MSI Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer, such as a MALDI-Fourier Transform Ion Cyclotron Resonance (FTICR) or a MALDI-Time-of-Flight (TOF) instrument, is recommended for accurate mass measurements and confident lipid identification.[5][6][7]
-
Acquisition Parameters:
-
Calibrate the instrument using an appropriate standard. For lipid analysis, internal calibration can be performed using known lipid ion signals.[12]
-
Set the mass spectrometer to operate in the desired ion mode (negative mode for LPA as [M-H]⁻).
-
Define the mass range of interest (e.g., m/z 100-1000).[5]
-
Set the spatial resolution for data acquisition (e.g., 30-150 µm).[5][6]
-
Acquire mass spectra across the entire tissue section in a raster pattern.
-
Data Analysis and Visualization
-
Use specialized software (e.g., SCiLS Lab, ImageQuest) to process the raw MSI data.
-
Generate ion images for the m/z value corresponding to LPA 16:0 ([M-H]⁻, theoretical m/z 409.2517).
-
Normalize the ion intensity to account for variations in matrix deposition and instrument sensitivity.
-
Co-register the generated ion images with histological images of the same tissue section to correlate the spatial distribution of LPA 16:0 with specific histological features of fibrosis.
Histological Staining
-
After MALDI-MSI data acquisition, the same tissue section can be stained to visualize the fibrotic regions.
-
Gently wash the slide with an appropriate solvent (e.g., 70% ethanol) to remove the matrix.
-
Perform a standard histological staining protocol, such as Masson's Trichrome, which stains collagen blue, to identify areas of fibrosis.[5]
-
Digitize the stained tissue section using a slide scanner.
By following these protocols, researchers can effectively utilize mass spectrometry imaging to investigate the role of LPA 16:0 in the pathogenesis of fibrosis, potentially leading to the identification of new therapeutic targets and biomarkers.
References
- 1. wjgnet.com [wjgnet.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Docosatetraenoyl LPA is elevated in exhaled breath condensate in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive lipid lysophosphatidic acid species are associated with disease progression in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of lysophosphatidic acid molecules with liver fibrosis: different roles indicated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. MALDI-MSI Lipidomics of Lung Tissue protocol v1 [protocols.io]
- 12. Comprehensive Approach for Sequential MALDI-MSI Analysis of Lipids, N-Glycans, and Peptides in Fresh-Frozen Rodent Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Wound Healing Assay Using 16:0 LPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro wound healing assay, or scratch assay, is a fundamental and widely used method to study collective cell migration. This technique is particularly valuable for investigating wound healing, cancer metastasis, and tissue regeneration. Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in various cellular processes, including cell migration. The 16:0 LPA (palmitoyl-LPA) species, in particular, has been shown to influence the migratory capabilities of various cell types. These application notes provide a detailed protocol for performing an in vitro wound healing assay to assess the effects of 16:0 LPA on cell migration, along with an overview of the underlying signaling pathways.
Data Presentation: Efficacy of 16:0 LPA in Promoting Cell Migration
The following table summarizes the quantitative data on the effect of 16:0 LPA on cell migration from various studies. This allows for a clear comparison of its efficacy across different cell types and experimental conditions.
| Cell Type | 16:0 LPA Concentration | Time Point(s) | Observed Effect on Cell Migration | Reference |
| Porcine Trophectoderm (pTr) Cells | 1 µM | 12 h | Approximately 1.9-fold increase | [1] |
| 10 µM | 12 h | Approximately 2.8-fold increase | [1] | |
| 20 µM | 12 h | Approximately 3.2-fold increase | [1] | |
| Human Gingival Fibroblasts (GFs) | 10 µM | Not Specified | Approximately 4.5-fold increase | [2] |
| Human Periodontal Ligament Fibroblasts (PDLFs) | 10 µM | Not Specified | Approximately 5.5-fold increase | [2] |
| Human Bone Marrow-derived Mesenchymal Stem Cells (hBM-dMSCs) | up to 10 µM | 12 and 24 h | No significant enhancement compared to control.[3] | |
| Human Bone Marrow-derived Mesenchymal Stem Cells (hBM-dMSCs) with 4% HSA | 10 µM vs 1 µM | 12 h | Significant improvement in migration at 10 µM.[3] |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This protocol outlines the steps for conducting a scratch assay to evaluate the effect of 16:0 LPA on cell migration.
Materials:
-
Cells of interest (e.g., fibroblasts, endothelial cells, cancer cell lines)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
16:0 LPA (palmitoyl-LPA) stock solution
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
(Optional) Mitomycin C to inhibit cell proliferation
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluence.
-
Trypsinize and count the cells.
-
Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Serum Starvation (Optional):
-
Once the cells have reached confluence, replace the complete medium with serum-free or low-serum medium.
-
Incubate the cells for 2-24 hours. This step helps to minimize the effects of serum-induced cell proliferation and migration.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm and even pressure to ensure a clean, cell-free gap.
-
Alternatively, a cross-shaped scratch can be made in each well.
-
-
Washing:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
-
Treatment with 16:0 LPA:
-
Prepare different concentrations of 16:0 LPA in serum-free or low-serum medium. A common concentration range to test is 0.1 µM to 20 µM.
-
Include a vehicle control (medium without 16:0 LPA).
-
Add the respective media to the corresponding wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment media, capture images of the scratches using an inverted microscope at 0 hours (t=0).
-
Place the plates in a 37°C, 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor wound closure.
-
-
Data Analysis:
-
Use image analysis software to measure the area or width of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at t=0 - Area at t=x) / Area at t=0] * 100
-
Plot the percentage of wound closure over time for each treatment condition to compare the rates of cell migration.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in 16:0 LPA-induced cell migration and the experimental workflow of the in vitro wound healing assay.
Caption: 16:0 LPA signaling pathway in cell migration.
Caption: Experimental workflow for the in vitro wound healing assay.
References
Application of 16:0 LPA in Studying Adult Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a wide array of cellular processes, including those within the nervous system. The specific acyl chain composition of LPA molecules, such as in 16:0 LPA (1-palmitoyl-sn-glycero-3-phosphate), can determine their distinct biological activities. Recent studies have highlighted the significance of 16:0 LPA in the regulation of adult neurogenesis, the process of generating new neurons in the adult brain, primarily in the subgranular zone of the dentate gyrus and the subventricular zone.[1][2] Understanding the mechanisms by which 16:0 LPA influences neural stem and progenitor cells (NSPCs) is critical for developing novel therapeutic strategies for neurological and psychiatric disorders.
Elevated levels of serum 16:0 LPA have been associated with trait anxiety in both humans and mice, and have been shown to be sufficient to decrease the proliferation of adult hippocampal neural stem/progenitor cells.[1][3][4] This suggests that the 16:0 LPA signaling pathway may be a valuable target for therapeutic interventions aimed at modulating neurogenesis and related mood disorders.[3][4] The effects of 16:0 LPA are primarily mediated through G protein-coupled receptors, particularly the LPA1 receptor, which is highly expressed in adult neural stem cells.[1][2] Activation of the LPA1 receptor by 16:0 LPA can trigger various downstream signaling cascades, including the Rho/ROCK, PI3K/Akt, and ERK/MAPK pathways, which in turn regulate NSPC proliferation, differentiation, and survival.[5][6]
These application notes provide a comprehensive overview of the role of 16:0 LPA in adult neurogenesis, detailed protocols for key experiments, and a summary of its observed effects.
Data Presentation
The following table summarizes the key effects of 16:0 LPA on adult neurogenesis based on available research. It is important to note that the effects of LPA can be concentration-dependent and may vary based on the specific experimental model.[2]
| Parameter | Effect of 16:0 LPA | Model System | Key Findings | References |
| NSPC Proliferation | Inhibition | In vitro (Adult Neural Progenitor Cells) | Serum from high-anxiety mice with elevated 16:0 LPA levels caused a 15% decrease in aNPC proliferation.[1][3] | [1][3] |
| NSPC Proliferation | Pro-proliferative (at low concentrations) | In vitro (Rat Cortical Neural Stem and Progenitor Cells) | Low concentrations of LPA (unspecified species) induce proliferation.[2] | [2] |
| Neuronal Differentiation | Inhibition | In vitro (Human Embryonic Stem Cell-derived NSCs) | LPA (unspecified species) inhibits neuronal differentiation via Rho/ROCK and PI3K/Akt pathways.[5] | [5] |
| Neuronal Differentiation | Stimulation | In vitro (Cortical Neuroblasts, Neural Progenitors) | LPA (unspecified species) stimulates neuronal differentiation via the LPA1 receptor.[2] | [2] |
| Stress Resilience | Decrease | In vivo (Mice) | Increased circulating 16:0 LPA impaired stress resilience.[3] | [3] |
| Anxiety-like Behavior | Correlation | Humans and Mice | Serum 16:0 LPA abundance increased with trait anxiety.[1][3][4] | [1][3][4] |
Signaling Pathways
The signaling pathways initiated by 16:0 LPA in the context of adult neurogenesis are complex and can lead to varied cellular responses. The primary receptor involved is the LPA1 receptor.
16:0 LPA signaling pathway in neural stem cells.
Experimental Workflow
A typical workflow for investigating the effects of 16:0 LPA on adult neurogenesis involves a combination of in vitro and in vivo experiments.
Workflow for studying 16:0 LPA in adult neurogenesis.
Experimental Protocols
Protocol 1: In Vitro Neurosphere Culture and Treatment with 16:0 LPA
This protocol describes the culture of adult neural stem cells as neurospheres and their subsequent treatment with 16:0 LPA.
Materials:
-
Adult mouse hippocampus
-
Papain dissociation kit
-
DMEM/F12 medium
-
B27 supplement
-
N2 supplement
-
Recombinant human EGF (20 ng/mL)
-
Recombinant human bFGF (20 ng/mL)
-
Penicillin-Streptomycin
-
16:0 LPA stock solution (in fatty-acid-free BSA)
-
Poly-L-ornithine and laminin-coated plates (for differentiation)
Procedure:
-
Isolation of NSPCs: Isolate NSPCs from the dentate gyrus of adult mice according to established protocols.
-
Neurosphere Formation:
-
Plate the isolated cells in uncoated T25 flasks at a density of 1 x 10^5 cells/mL in neurosphere growth medium (DMEM/F12, B27, N2, EGF, bFGF, and Penicillin-Streptomycin).
-
Incubate at 37°C in a 5% CO2 incubator.
-
Primary neurospheres will form within 7-10 days.
-
-
Neurosphere Passaging:
-
Collect neurospheres by gentle centrifugation (200 x g for 5 minutes).
-
Dissociate the spheres into single cells using a gentle enzymatic dissociation reagent (e.g., Accutase).
-
Re-plate the single cells in fresh neurosphere growth medium.
-
-
16:0 LPA Treatment:
-
After passaging, plate the single cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of 16:0 LPA in neurosphere growth medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Add the 16:0 LPA-containing medium to the cells.
-
Incubate for the desired period (e.g., 24-72 hours for proliferation assays, 5-7 days for differentiation assays).
-
Protocol 2: BrdU Labeling for Cell Proliferation
This protocol is for assessing the effect of 16:0 LPA on NSPC proliferation using 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation.
Materials:
-
Neurosphere cultures treated with 16:0 LPA (from Protocol 1)
-
BrdU solution (10 mM in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
2N HCl
-
0.1 M Borate (B1201080) buffer (pH 8.5)
-
Permeabilization/blocking buffer (0.3% Triton X-100, 5% normal goat serum in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
Procedure:
-
BrdU Incorporation:
-
Add BrdU to the culture medium to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Fixation:
-
Adherent cells: Gently remove the medium and fix with 4% PFA for 15 minutes at room temperature.
-
Neurospheres in suspension: Gently pellet the neurospheres, remove the supernatant, and fix with 4% PFA for 20 minutes.
-
-
DNA Denaturation:
-
Wash the fixed cells three times with PBS.
-
Incubate with 2N HCl for 30 minutes at 37°C to denature the DNA.
-
Neutralize the acid by washing twice with 0.1 M borate buffer for 10 minutes each.
-
-
Immunostaining:
-
Wash with PBS.
-
Permeabilize and block the cells with permeabilization/blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips or view the plate directly using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-positive cells.
-
Protocol 3: Immunofluorescence Staining for Cell Fate Analysis
This protocol is for identifying the differentiation of NSPCs into neurons or glial cells following treatment with 16:0 LPA.
Materials:
-
Differentiated NSPC cultures on coated coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (0.3% Triton X-100, 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-β-III-tubulin for neurons, anti-GFAP for astrocytes, anti-Olig2 for oligodendrocytes)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
Procedure:
-
Cell Fixation:
-
Gently remove the culture medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Immunostaining:
-
Wash the fixed cells three times with PBS.
-
Permeabilize and block the cells with permeabilization/blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibodies (diluted in blocking buffer) overnight at 4°C. For co-staining, a cocktail of primary antibodies from different species can be used.
-
Wash three times with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of cells positive for each specific marker relative to the total number of DAPI-positive cells.
-
Conclusion
The study of 16:0 LPA in adult neurogenesis is a rapidly evolving field with significant implications for understanding and treating neurological and psychiatric conditions. The protocols and information provided herein offer a framework for researchers to investigate the multifaceted roles of this specific lysophospholipid. Further research is warranted to fully elucidate the dose-dependent effects of 16:0 LPA and to explore the therapeutic potential of targeting the 16:0 LPA-LPA1 receptor signaling axis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Role of Lysophosphatidic Acid in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic acid inhibits neuronal differentiation of neural stem/progenitor cells derived from human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LPA 16:0)?
A1: this compound, also known as LPA 16:0, is a bioactive lysophospholipid. It consists of a glycerol (B35011) backbone, a phosphate (B84403) group at the sn-3 position, and a palmitic acid (a 16-carbon saturated fatty acid) attached to the sn-1 position. LPA 16:0 acts as a signaling molecule by activating specific G protein-coupled receptors (GPCRs) on the cell surface, influencing a wide range of cellular processes.
Q2: What are the common forms of LPA 16:0 available for research?
A2: LPA 16:0 is commonly available as the free acid or as a sodium salt. The sodium salt form is generally more stable and may exhibit different solubility characteristics compared to the free acid form.
Q3: How should I store LPA 16:0?
A3: LPA 16:0 should be stored as a solid at -20°C for long-term stability. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.
Troubleshooting Guide
Issue: Difficulty in dissolving LPA 16:0 powder.
-
Possible Cause 1: Inappropriate solvent.
-
Solution: The solubility of LPA 16:0 is highly dependent on the solvent. Refer to the solubility data table below. For aqueous buffers, using the sodium salt form is often more effective. For organic solvents, ensure they are of high purity and dry, as moisture can affect solubility.
-
-
Possible Cause 2: Insufficient energy to break down the solid lattice.
-
Solution: Gentle warming (e.g., to 37°C) and sonication are often necessary to fully dissolve LPA 16:0, especially for preparing concentrated stock solutions. Be cautious with warming as prolonged exposure to high temperatures can degrade the lipid.
-
-
Possible Cause 3: Formation of micelles.
-
Solution: In aqueous solutions, LPA 16:0 can form micelles, which can make it appear insoluble. The critical micellar concentration (CMC) for 1-palmitoyl-rac-glycerol 3-phosphate in 75 mM Tris-HCl, pH 7.5, has been determined to be 70 µM.[1] Working below the CMC or using a carrier protein like fatty acid-free bovine serum albumin (BSA) can help improve solubility and bioavailability in cell-based assays.
-
Issue: Precipitation of LPA 16:0 from solution upon storage or dilution.
-
Possible Cause 1: Solvent saturation.
-
Solution: The concentration of your stock solution may be too high for the solvent. Try preparing a more dilute stock solution. When diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent from the stock solution is low and does not cause precipitation.
-
-
Possible Cause 2: Temperature changes.
-
Solution: Solubility can decrease at lower temperatures. If you observe precipitation after storing a solution at 4°C or on ice, gently warm and sonicate the solution before use to ensure it is fully redissolved.
-
-
Possible Cause 3: Interaction with components in the dilution buffer.
-
Solution: Divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer can sometimes interact with the phosphate headgroup of LPA and cause precipitation. Consider using a buffer with low concentrations of divalent cations or chelating agents if this is a concern.
-
Data Presentation
Table 1: Solubility of this compound (LPA 16:0) in Various Solvents
| Form | Solvent | Concentration | Notes |
| Free Acid | DMSO | ~2.5 mg/mL (~6.09 mM) | Requires sonication and warming. Use freshly opened DMSO as it is hygroscopic.[2][3] |
| Sodium Salt | Water | ~50 mg/mL (~115.62 mM) | Requires sonication. |
| Sodium Salt | Methanol | ~2.5 mg/mL (~5.78 mM) | Requires sonication. |
| Sodium Salt | 50% Ethanol | ~1 mg/mL | |
| Sodium Salt | Chloroform/Methanol/Water/Ammonium Hydroxide (65:35:4:4 v/v) | >1 mg/mL | Solution is not stable for storage in this solvent mixture.[4] |
Experimental Protocols
Protocol: Preparation of a 10 mM LPA 16:0 (Sodium Salt) Stock Solution in Water
-
Materials:
-
This compound, sodium salt (powder)
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Water bath sonicator
-
Vortex mixer
-
-
Procedure: a. Weigh out the desired amount of LPA 16:0 sodium salt powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 4.325 mg. b. Add the appropriate volume of nuclease-free water to the tube. c. Vortex the tube briefly to wet the powder. d. Place the tube in a water bath sonicator. Sonicate in short bursts for 5-10 minutes, or until the solution becomes clear. Gentle warming in a 37°C water bath can be used in conjunction with sonication to aid dissolution. e. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: For cell culture experiments, it is recommended to further dilute the stock solution in a carrier protein-containing medium, such as serum-free media with fatty acid-free BSA, to enhance solubility and delivery to cells.
Mandatory Visualizations
Caption: Experimental workflow for solubilizing and using LPA 16:0.
Caption: Simplified LPA signaling pathway.
References
Technical Support Center: LPA 16:0 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of Lysophosphatidic Acid (LPA) 16:0 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving LPA 16:0?
A1: LPA 16:0 has poor solubility in purely aqueous buffers and can bind to plastic surfaces.[1] Therefore, it is recommended to dissolve it in an organic solvent or a mixture of organic solvents and water. Common choices include:
-
Ethanol (B145695):water (1:1, v/v): Saturated or mono-unsaturated LPAs like 16:0 can be dissolved in this mixture by sonicating for 3-5 minutes.[1][2]
-
Methanol: Stock solutions of LPA can be prepared in methanol.[3]
-
Chloroform:Methanol:Water (80:20:2, v/v/v): This solvent system can be used to dissolve LPA 16:0, potentially with gentle heating at 40°C and sonication to ensure complete dissolution.
Q2: What are the optimal storage conditions for LPA 16:0 stock solutions?
A2: For long-term stability, LPA 16:0 stock solutions should be stored at low temperatures. The recommended storage temperature is typically -20°C or -80°C.[3][4] When stored at -20°C, the stock solution in an appropriate solvent can be stable for at least one year. For storage up to 9 months, aliquots in glass vials layered with nitrogen (N₂) and stored under an N₂ atmosphere at -20°C have been reported to be effective.[2] Some suppliers recommend storing at -80°C for up to 6 months.[4]
Q3: How should I handle LPA 16:0 to ensure its stability?
A3: To maintain the integrity of your LPA 16:0 stock solution, follow these handling guidelines:
-
Use glass vials: Due to its propensity to bind to plastic, it is advisable to store LPA 16:0 solutions in glass vials.[1]
-
Aliquot: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[5]
-
Inert atmosphere: For unsaturated LPA species, which are more prone to oxidation, storing under an inert gas like nitrogen or argon is recommended.[6] While LPA 16:0 is saturated and relatively stable, this practice can provide additional protection.[2]
-
Carrier proteins: In experimental setups using aqueous buffers, the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) can improve solubility and prevent aggregation.[1] A common concentration is 0.1% fatty acid-free BSA.[1]
Troubleshooting Guide
Problem: My LPA 16:0 solution appears cloudy or has precipitated after storage.
-
Possible Cause: LPA 16:0 has low solubility in aqueous solutions and can aggregate, especially at low temperatures.[1] If the stock was prepared or diluted in a buffer without a carrier protein, precipitation is likely.
-
Solution:
-
Gently warm the solution to 37°C and sonicate for 5-10 minutes to try and redissolve the precipitate.
-
For future preparations, ensure the use of an appropriate organic solvent for the stock solution. When diluting into aqueous media for experiments, use a buffer containing a carrier protein like 0.1% fatty acid-free BSA.[1]
-
Problem: I am observing inconsistent or no biological activity in my experiments.
-
Possible Cause 1: Degradation of LPA 16:0. Repeated freeze-thaw cycles or improper storage can lead to the degradation of the lipid.
-
Solution 1: Always aliquot your stock solution to minimize freeze-thaw cycles.[5] Ensure that the stock solution is stored at the recommended temperature (-20°C or -80°C) and for no longer than the recommended duration.
-
Possible Cause 2: Adsorption to plasticware. LPA is known to bind to the walls of plastic tubes, which can lead to a significant decrease in the effective concentration of the solution.[1]
-
Solution 2: Use glass vials for storage and low-binding plasticware for experiments whenever possible. Pre-coating plastic tubes with a solution of fatty acid-free BSA may also help to reduce non-specific binding.
-
Possible Cause 3: Acyl chain migration. Under non-neutral pH conditions, the acyl chain of LPA can migrate from the sn-1 to the sn-2 position, potentially altering its biological activity.[6]
-
Solution 3: Maintain a neutral pH for your stock solutions and experimental buffers.[6]
Quantitative Data Summary
| Parameter | Recommendation | Citation(s) |
| Storage Temperature | -20°C or -80°C | [3] |
| Storage Duration | Up to 1 year at -20°C; Up to 6 months at -80°C; Up to 9 months at -20°C under N₂ | [4] |
| Recommended Solvents | Ethanol:water (1:1, v/v); Methanol; Chloroform:Methanol:Water (80:20:2) | [1][3] |
| Carrier Protein | 0.1% fatty acid-free Bovine Serum Albumin (BSA) in aqueous solutions | [1] |
Experimental Protocols
Protocol for Preparation of LPA 16:0 Stock Solution
-
Materials:
-
LPA 16:0 (powder form)
-
Solvent: Ethanol (200 proof) and sterile, nuclease-free water
-
Sterile glass vials
-
Sonicator
-
Nitrogen gas source (optional)
-
-
Procedure:
-
Allow the vial of LPA 16:0 powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1:1 (v/v) solution of ethanol and sterile water.
-
Add the appropriate volume of the ethanol:water solvent to the LPA 16:0 powder to achieve the desired stock concentration (e.g., 5 mM).
-
Vortex the solution briefly.
-
Sonicate the vial for 3-5 minutes in a bath sonicator until the LPA 16:0 is completely dissolved.[1][2] The solution should be clear.
-
(Optional) Gently flush the headspace of the vial with nitrogen gas before capping to displace oxygen and prevent potential oxidation.
-
Aliquot the stock solution into single-use glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
- 1. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Accurate Quantification of Lysophosphatidic Acids (LPAs)
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the quantification of lysophosphatidic acids (LPAs).
Frequently Asked Questions (FAQs)
Q1: What are lysophosphatidic acids (LPAs) and why is their quantification so challenging?
Lysophosphatidic acids (LPAs) are a class of bioactive signaling phospholipids (B1166683) involved in numerous cellular processes, including cell growth, migration, and differentiation.[1] Their role in various diseases, such as cancer and fibrosis, makes them important biomarkers.[1]
Accurate quantification is challenging due to several factors:
-
Low Abundance: LPAs are present at very low concentrations in biological samples compared to other more abundant phospholipids.
-
Instability: LPAs can be artificially generated or degraded during sample collection, handling, and storage. Enzymatic activity from lysophospholipase D (lysoPLD/autotaxin) in plasma can convert lysophosphatidylcholine (B164491) (LPC) into LPA ex vivo, leading to falsely elevated results.
-
Chemical Conversion: Standard lipid extraction procedures that use strong acids can cause chemical hydrolysis of other lysolipids, like LPC, into LPA, artificially inflating concentrations by as much as 10-fold.
-
Isomeric Complexity: LPAs exist as various molecular species with different fatty acid chains (e.g., 16:0, 18:1, 20:4 LPA). Furthermore, isomers such as sn-1 and sn-2 LPA are difficult to separate chromatographically.
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, tissue) can interfere with the ionization of LPA molecules in the mass spectrometer, leading to ion suppression or enhancement and compromising accuracy.[2]
Q2: What is the recommended analytical method for accurate LPA quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for LPA quantification.[3] This method offers high sensitivity, allowing for the detection of low-abundance LPA species down to the femtomole level, and high selectivity, enabling the differentiation of various LPA molecular species based on their mass-to-charge ratio and fragmentation patterns.[4] Proper chromatographic separation is crucial to resolve LPAs from other interfering lysophospholipids.[1][3]
Q3: How should I select an internal standard (IS) for my LPA analysis?
The choice of internal standard is critical for correcting analytical variability. The ideal IS should behave chemically and physically like the analyte but be distinguishable by the mass spectrometer.
-
Best Practice: Use a stable isotope-labeled (e.g., ¹³C or ²H) LPA standard for each LPA species you are quantifying. This provides the most accurate correction for extraction efficiency and matrix effects.
-
Acceptable Alternative: If stable isotope standards are unavailable, use an odd-chain LPA that is not naturally present in the sample (e.g., 17:0 LPA or 17:1 LPA).[4][5] Using a single odd-chain IS can be a practical approach, but it may not perfectly mimic the behavior of all endogenous LPA species.[5]
Q4: What are the most critical sample handling steps to prevent artificial LPA generation?
Proper sample handling is arguably the most important factor for accurate LPA measurement.[1]
-
Immediate Cooling: Place whole blood or other biological samples on ice immediately after collection.
-
Prompt Processing: Centrifuge samples at 4°C as soon as possible (ideally within 30 minutes) to separate plasma or serum.[6]
-
Inhibit Enzymatic Activity: For plasma samples, consider adding an autotaxin inhibitor to prevent the enzymatic conversion of LPC to LPA.
-
Avoid Freeze-Thaw Cycles: Aliquot samples after processing and store them at -80°C. Avoid repeated freezing and thawing.[6][7]
Troubleshooting Guide
Problem: My LPA recovery is low and inconsistent.
-
Possible Cause 1: Suboptimal Extraction Method. The high polarity of LPA compared to other lipids can lead to poor recovery with standard methods. The Bligh & Dyer method, for instance, may yield poor recoveries for LPA species.
-
Solution: Use an extraction method optimized for polar lipids. A liquid-liquid extraction (LLE) with acidified 1-butanol (B46404) has shown good recovery (>70%) for multiple LPA species.[4] Alternatively, a modified Bligh & Dyer extraction with a controlled acidic pH (using a weak acid or low concentration of HCl) can improve recovery, but care must be taken to avoid artificial LPA formation.
-
-
Possible Cause 2: Incorrect pH. The charge state of the phosphate (B84403) headgroup on LPA is pH-dependent. At neutral pH, it is negatively charged, which can reduce its solubility in organic solvents.
-
Solution: Acidifying the extraction solvent (e.g., pH 4) helps neutralize the phosphate group, improving its partitioning into the organic phase and significantly increasing recovery.[4]
-
Problem: I'm seeing artificially high LPA concentrations.
-
Possible Cause 1: Ex Vivo Enzymatic Production. Autotaxin in plasma remains active after blood collection and can rapidly generate LPA from LPC, especially at room temperature.
-
Solution: Follow strict sample handling protocols. Keep blood samples on ice at all times and process them to plasma quickly. Store plasma at -80°C until analysis.
-
-
Possible Cause 2: Chemical Conversion During Extraction. Using strong acids (e.g., 6M HCl) in the extraction protocol can cause other lysophospholipids, particularly LPC, to hydrolyze into LPA.
-
Solution: Avoid using harsh acidic conditions. If acidification is needed to improve recovery, use a lower acid concentration (e.g., 0.1 M HCl) or a weaker acid buffer system and keep extraction times to a minimum.[8]
-
Problem: My chromatogram shows interfering peaks or a high baseline.
-
Possible Cause 1: In-Source Fragmentation of Other Lipids. Abundant lysophospholipids like lysophosphatidylcholine (LPC) and lysophosphatidylserine (B10771985) (LPS) can fragment within the mass spectrometer's ion source to generate a signal identical to that of an LPA molecule, leading to false positives.[3]
-
Solution: Optimize your liquid chromatography method to achieve baseline separation of LPA from LPC, LPS, and other related lipids.[1] Using a high-resolution column (e.g., C18) with a suitable gradient is critical.
-
-
Possible Cause 2: Sample Carryover. LPAs are notoriously "sticky" and can adhere to injector parts and columns, leading to carryover between samples.[4][8]
-
Solution: Implement a rigorous wash protocol for the autosampler injector using strong organic solvents like ethanol (B145695) or isopropanol.[4] Ensure the LC gradient is sufficient to elute all LPA species from the column before the next injection.
-
Problem: My results have poor accuracy and reproducibility.
-
Possible Cause: Matrix Effects. Components in the sample matrix (salts, proteins, other lipids) can co-elute with your LPA analytes and suppress or enhance their ionization, leading to inaccurate quantification.[2]
-
Solution 1: Use a stable isotope-labeled internal standard for each LPA analyte. This is the most effective way to compensate for matrix effects, as the IS experiences the same ionization suppression or enhancement as the endogenous analyte.
-
Solution 2: Prepare calibration curves in a surrogate matrix that is identical to your study samples but free of endogenous LPAs (e.g., charcoal-stripped plasma). This helps to normalize the matrix effects between your calibrators and your unknown samples.
-
Solution 3: Dilute your sample. This can reduce the concentration of interfering matrix components, but ensure your LPA concentration remains above the instrument's limit of quantification.[2]
-
Data Presentation & Common LPA Species
For accurate reporting and comparison, quantitative data should be clearly organized.
Table 1: Common Human Plasma LPA Species and Internal Standards
| Endogenous LPA Species | Common Name | Molecular Weight ( g/mol ) | Recommended Internal Standard |
|---|---|---|---|
| 16:0 LPA | Palmitoyl-LPA | 409.5 | 16:0-d4 LPA or 17:0 LPA |
| 18:0 LPA | Stearoyl-LPA | 437.5 | 18:0-d4 LPA or 17:0 LPA |
| 18:1 LPA | Oleoyl-LPA | 435.5 | 18:1-d4 LPA or 17:1 LPA |
| 18:2 LPA | Linoleoyl-LPA | 433.5 | 18:2-d5 LPA or 17:1 LPA |
| 20:4 LPA | Arachidonoyl-LPA | 457.5 | 20:4-d8 LPA or 17:1 LPA |
| 22:6 LPA | Docosahexaenoyl-LPA| 481.5 | 22:6-d5 LPA or 17:1 LPA |
Table 2: Comparison of Common LPA Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
|---|---|---|---|---|
| Acidified 1-Butanol LLE | Single-phase extraction with an acidified alcohol to enhance recovery of polar lipids. | Simple, rapid, and provides good recovery for a range of LPA species.[4] | Requires careful pH control. Butanol can be difficult to evaporate. | 70-95%[4] |
| Bligh & Dyer | Biphasic liquid-liquid extraction using chloroform, methanol, and water.[9][10] | Well-established for total lipid extraction.[10] | Poor recovery for highly polar LPAs without modification. Risk of artificial LPA generation if strongly acidified. | Variable; can be <50% for LPAs without acidification. |
| Methyl-tert-butyl ether (MTBE) | Biphasic extraction considered a safer alternative to chloroform-based methods. | Less toxic than chloroform. | Very poor recovery for all LPA species. | <30% |
Experimental Protocols
Protocol 1: LPA Extraction from Human Plasma using Acidified Butanol
This protocol is adapted from methods described in the literature and should be optimized for your specific application.[4]
-
Preparation: Thaw frozen plasma samples on ice. Prepare a stock solution of your internal standard (e.g., 17:0 LPA) in methanol.
-
Sample Aliquoting: In a 2 mL polypropylene (B1209903) microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma.
-
Acidification & Extraction: Add 200 µL of an extraction buffer (e.g., 30 mM citrate (B86180)/40 mM sodium phosphate) followed by 600 µL of 1-butanol.
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes to separate the aqueous and organic phases.
-
Collection: Carefully transfer the upper organic butanol layer to a new clean tube, avoiding the protein interface.
-
Drying: Evaporate the butanol to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Methanol with additives) for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for LPA Analysis
These parameters provide a starting point and require optimization for your specific instrument and application.
-
LC Column: C18 reversed-phase column (e.g., Phenomenex Kinetix C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Water:Methanol with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: 5:95 Water:Methanol with 5 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.35 mL/min.
-
Gradient:
-
0-0.5 min: Hold at 30% B
-
0.5-1.0 min: Ramp to 80% B
-
1.0-8.0 min: Ramp to 100% B
-
8.0-11.0 min: Hold at 100% B
-
11.0-12.0 min: Return to 30% B and re-equilibrate.
-
-
MS Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each LPA species and internal standard (e.g., for 18:1 LPA, m/z 435.3 -> 153.0).
Visualizations: Workflows and Pathways
Caption: A typical experimental workflow for LPA quantification.
Caption: A simplified diagram of LPA signaling pathways.[11][12][13][14]
Caption: A troubleshooting guide for low LPA recovery.
References
- 1. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tabaslab.com [tabaslab.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Best practices for handling human biofluids for LPA analysis
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling human biofluids for Lysophosphatidic Acid (LPA) analysis. Accurate LPA quantification is challenging due to its potential for artificial generation and degradation ex vivo after sample collection[1][2]. Strict adherence to standardized protocols is paramount for reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is sample handling so critical for LPA analysis? A1: LPA can be artificially generated or degraded in collected biological samples through various enzymatic processes[3]. The primary enzyme responsible for LPA production in blood is autotaxin (ATX)[4]. Platelet activation and cell lysis during sample collection and processing can also release enzymes that alter LPA levels, leading to artificially elevated and highly variable results[5]. Therefore, meticulous and consistent sample handling is essential to ensure that the measured LPA levels accurately reflect the in vivo physiological state[2][6].
Q2: Should I use plasma or serum for LPA analysis? A2: Plasma is strongly recommended over serum for LPA analysis. The clotting process that forms serum involves platelet activation, which can lead to significant artificial LPA generation, resulting in concentrations up to 5 µM, far exceeding the typical physiological plasma levels of 40-60 nM[3][7]. For the most accurate results, plasma should be collected with an anticoagulant like EDTA or heparin[6].
Q3: Which anticoagulant is best for collecting plasma? A3: Both EDTA and heparin can be used as anticoagulants for plasma collection[6]. EDTA is often preferred as it chelates Ca2+, which is a necessary cofactor for autotaxin (ATX), the main LPA-producing enzyme in blood, thus helping to suppress ex vivo LPA formation[3]. If heparin is used, immediate cooling of the sample and prompt addition of an ATX inhibitor to the separated plasma is critical[7].
Q4: How many times can I freeze-thaw my samples? A4: Repeated freeze-thaw cycles should be strictly avoided. Each cycle can lead to sample degradation and affect LPA concentrations[1][6]. It is best practice to aliquot samples into single-use volumes after initial processing and before long-term storage to prevent the need for multiple thaws[8]. One study showed that even a single freeze-thaw cycle could alter LPA levels in plasma[3].
Q5: What are the most abundant LPA species in human plasma? A5: In human plasma, the most common LPA species are typically 18:2, 20:4, 16:0, and 18:1, which collectively account for about 80% of the total LPA content[3][4]. The most abundant species is often C18:2-LPA[1].
Section 2: Troubleshooting Guide
Q: My measured LPA levels are unexpectedly high and variable across replicates. What is the likely cause? A: This is a common issue, almost always linked to pre-analytical variables that cause artificial LPA generation after the sample has been collected.
Possible Causes & Solutions:
-
Use of Serum Instead of Plasma: The coagulation cascade in serum production causes massive platelet activation, artificially inflating LPA levels[3].
-
Delayed Processing/Failure to Keep Samples Cold: Leaving whole blood at room temperature allows enzymes like autotaxin (ATX) to remain active, generating LPA[7].
-
Platelet Contamination: Inadequate centrifugation can leave platelets in the plasma, which can become activated during storage or freeze-thaw cycles.
-
Solution: Follow a two-step centrifugation protocol to prepare platelet-poor plasma (PPP)[5]. Ensure you are collecting the supernatant carefully without disturbing the buffy coat or cell pellet.
-
-
Hemolysis: The rupture of red blood cells (hemolysis) during a difficult blood draw or improper handling can release cellular components that interfere with the assay[10].
Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose the cause of inaccurate LPA measurements.
Section 3: Detailed Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing
This protocol is designed to minimize ex vivo LPA generation and produce high-quality platelet-poor plasma (PPP).
Materials:
-
Blood collection tubes with K2-EDTA anticoagulant.
-
Pre-chilled tube racks or an ice bath.
-
Refrigerated centrifuge (4°C).
-
Pipettes and polypropylene (B1209903) cryovials for aliquoting.
-
(Optional but Recommended) Autotaxin (ATX) inhibitor.
Methodology:
-
Preparation: Label all cryovials. Pre-cool the centrifuge to 4°C.
-
Blood Collection: Collect whole blood directly into EDTA-containing tubes[6]. To avoid cross-contamination from other tube additives, EDTA tubes should be drawn after sterile or coagulation tubes but before serum tubes.
-
Immediate Cooling: As soon as the tube is filled, gently invert it 8-10 times to mix with the anticoagulant and immediately place it vertically in an ice bath[5][7].
-
Centrifugation (Step 1): Within 30 minutes of collection, centrifuge the whole blood at 2,000-3,000 x g for 15-20 minutes at 4°C to separate plasma from the cellular components[6][9].
-
Plasma Aspiration: Carefully aspirate the upper layer of plasma (supernatant) using a pipette, being cautious not to disturb the buffy coat (the thin white layer of leukocytes and platelets) or the red blood cell pellet. Transfer the plasma to a new pre-chilled polypropylene tube.
-
Centrifugation (Step 2 - Optional but Recommended): To ensure removal of residual platelets, perform a second centrifugation of the collected plasma at a higher speed, such as 16,000 x g for 10-20 minutes at 4°C[9].
-
Inhibitor Addition (Optional but Recommended): Add an ATX inhibitor to the final plasma sample to prevent any further LPA generation, especially if immediate freezing is not possible[3][7].
-
Aliquoting and Storage: Aliquot the final platelet-poor plasma into single-use cryovials. This prevents freeze-thaw cycles for the entire sample stock[8].
-
Freezing: Immediately snap-freeze the aliquots in dry ice or a -80°C freezer. For long-term storage, maintain samples at -80°C[6][9].
Biofluid Processing Workflow
The following diagram illustrates the optimal workflow for processing blood samples for LPA analysis.
Protocol 2: Urine Sample Handling
-
Collection: Collect 10-50 mL of mid-stream morning urine in a sterile container[9]. Transport the sample on ice to prevent microbial contamination and proteolysis[9].
-
Initial Processing: Within 30 minutes of collection, centrifuge the sample at 2,000 x g for 10-20 minutes at 4°C to remove insoluble components, cells, and debris[9].
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Storage: For short-term storage (up to one week), freeze at -20°C. For long-term storage, samples should be kept at -80°C[9]. Before analysis, thaw samples at room temperature[9].
Protocol 3: Saliva Sample Handling
-
Collection: Collect unstimulated whole saliva using the passive drool method into a pre-chilled, sterile tube[8][12]. The subject should rinse their mouth with water 10 minutes prior to collection and avoid eating, chewing gum, or smoking for at least 1 hour beforehand[13].
-
Cooling: Keep the sample cold during and immediately after collection[8].
-
Centrifugation: Centrifuge the sample to remove cells and other debris. A common protocol is 2,000 x g for 10 minutes.
-
Storage: Freeze the cleared saliva supernatant as soon as possible. Aliquot to avoid multiple freeze-thaw cycles and store at -80°C for long-term stability[8][9].
Section 4: Data Summary Tables
Table 1: Recommended Processing and Storage Conditions for Biofluids
| Biofluid | Collection Container | Initial Processing | Centrifugation Parameters | Short-Term Storage | Long-Term Storage |
| Plasma | EDTA tube[6] | On ice, within 30 min[5][6] | 2,000-3,000g for 15-20 min at 4°C[6][9] | ≤ -20°C[6] | -80°C[6] |
| Serum | Serum separator tube | Allow clotting (2h RT or overnight 4°C)[6] | 1,000g for 20 min[6] | ≤ -20°C[6] | -80°C[6] |
| Urine | Sterile container[9] | On ice, within 30 min[9] | 2,000g for 10-20 min at 4°C[9] | -20°C[9] | -80°C[9] |
| Saliva | Sterile, pre-chilled tube[8] | On ice, process ASAP[8] | ~2,000g for 10 min | ≤ -20°C[9] | -80°C[9] |
Note: Use of serum is strongly discouraged for endogenous LPA analysis due to artificial generation during clotting[3].
Table 2: Key Pre-Analytical Variables and Mitigation Strategies
| Variable | Potential Impact on LPA Levels | Recommended Mitigation Strategy |
| Sample Type | Serum shows massively elevated LPA vs. plasma[3]. | Use EDTA-plasma exclusively for endogenous LPA measurement[3][6]. |
| Temperature | Room temperature allows for continued enzymatic (ATX) activity, increasing LPA[7]. | Keep whole blood on ice immediately after collection and use a refrigerated centrifuge[5]. |
| Processing Time | Delays between collection and centrifugation lead to higher LPA levels[3]. | Process samples within 30 minutes of blood draw[6]. |
| Freeze-Thaw Cycles | Can degrade LPA and compromise sample integrity[1][6]. | Aliquot plasma into single-use tubes before the first freeze[8]. |
| Hemolysis | Release of cellular contents can interfere with analysis[10]. | Use proper collection technique; avoid vigorous mixing; visually inspect samples and discard if hemolyzed. |
| Platelet Activation | A primary source of ex vivo LPA generation[5]. | Use a gentle collection technique, proper anticoagulants (EDTA), and adequate centrifugation to obtain platelet-poor plasma[5]. |
References
- 1. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of rapid elimination of lysophosphatidic acid and related lipids from the circulation of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elkbiotech.com [elkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. salimetrics.com [salimetrics.com]
- 9. Biofluids manipulation methods for liquid biopsy in minimally-invasive assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hobartpath.com.au [hobartpath.com.au]
- 12. How to Get More Out of Your Saliva Collection & Handling - Life in the Lab [thermofisher.com]
- 13. HPA Profile | Rupa Health Patient Help Center [support.rupahealth.com]
Technical Support Center: LPA-Induced Calcium Mobilization Assays
Welcome to the technical support center for Lysophosphatidic Acid (LPA)-induced calcium mobilization assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an LPA-induced calcium mobilization assay?
A1: This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs when LPA binds to its G protein-coupled receptors (GPCRs) on the cell surface.[1][2][3] LPA receptor activation, particularly through Gq/11 and Gi/o pathways, stimulates phospholipase C (PLC).[1][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[4] This transient increase in [Ca²⁺]i is detected by a calcium-sensitive fluorescent dye, like Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to calcium.[4][5][6]
Q2: Which LPA receptors are responsible for calcium signaling?
A2: Several LPA receptors can couple to G proteins that initiate calcium mobilization. LPA₁, LPA₂, LPA₃, and LPA₅ are known to couple to Gq/11, which directly activates the PLC pathway leading to calcium release.[1][2] LPA₁, LPA₃, and LPA₅ can also couple to Gi/o, which can indirectly influence calcium signals.[1]
Q3: Why is serum starvation of cells often recommended before the assay?
A3: Serum starvation is a critical step to reduce basal signaling activity and synchronize cells in the same phase of the cell cycle (typically G0/G1).[7] Serum contains various growth factors and lipids, including LPA itself, which can activate receptors, elevate basal intracellular calcium levels, and desensitize the cells to subsequent LPA stimulation.[8][9] This leads to a reduced signal window and increased variability. Starvation, usually for 16-24 hours in low-serum (0.1-0.5%) or serum-free media, ensures a low, stable baseline and a more robust and synchronous response to the LPA stimulus.[7][10]
Q4: What is the purpose of Probenecid in the assay buffer?
A4: Many cell types, including CHO and HEK293, actively remove the de-esterified fluorescent dye from the cytoplasm using organic anion transporters. This process, known as efflux, leads to a progressive loss of signal and a higher background from extruded dye in the medium.[5] Probenecid is an inhibitor of these transporters and is added to the assay buffer to prevent dye leakage, thereby ensuring better dye retention and improving the signal-to-noise ratio.[5][11][12]
LPA Signaling Pathway for Calcium Mobilization
Caption: LPA binding to its Gq-coupled receptor activates PLC, leading to IP₃ production and subsequent release of calcium from the ER.
Troubleshooting Guide
This guide addresses common issues encountered during LPA-induced calcium mobilization assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response or very weak signal | 1. Cell Health: Cells are unhealthy, dead, or not viable.[13] 2. Receptor Expression: Low or no expression of LPA receptors in the chosen cell line. 3. LPA Degradation: LPA may have degraded due to improper storage or handling. 4. Dye Loading Failure: Inefficient loading of the calcium indicator dye. 5. Depleted Calcium Stores: Intracellular calcium stores (ER) are depleted.[8] 6. Incorrect Buffer: Assay buffer lacks calcium, preventing influx needed for a sustained signal. | 1. Check Cell Viability: Use Trypan Blue to assess cell health before plating. Ensure cells are not over-confluent.[13] 2. Verify Receptor Expression: Confirm LPA receptor expression using RT-qPCR or Western blot. Consider using a cell line known to respond to LPA or transfecting cells with the desired receptor. 3. Use Fresh LPA: Prepare fresh LPA aliquots from a reputable source. Store stock solutions at -80°C. 4. Optimize Dye Loading: Adjust dye concentration (typically 1-5 µM for Fluo-4 AM) and incubation time (30-60 min).[14] Ensure loading is done in serum-free media.[15][16] 5. Ensure Proper Cell Culture: Maintain healthy culture conditions. Avoid prolonged serum starvation which can deplete ER stores.[8] 6. Use Correct Buffer: Ensure the final assay buffer contains physiological levels of CaCl₂ (e.g., 1.8 mM).[17] |
| High background fluorescence | 1. Incomplete Dye Hydrolysis: Acetoxymethyl (AM) ester groups on the dye are not fully cleaved. 2. Extracellular Dye: Presence of non-hydrolyzed or leaked dye in the medium. 3. Autofluorescence: Cells or media components are naturally fluorescent. Phenol (B47542) red in media is a common cause.[14] 4. Cell Death: Dying or compromised cells have high basal calcium levels and take up dye non-specifically.[18] | 1. Increase De-esterification Time: After loading, incubate cells in dye-free buffer for an additional 15-30 minutes to allow for complete cleavage of AM esters.[14][19] 2. Wash Cells Gently: Perform gentle washes after dye loading to remove extracellular dye. Alternatively, use a no-wash kit that includes a masking agent.[11] 3. Use Phenol Red-Free Media: Use phenol red-free media/buffer for the assay. Check for compound autofluorescence. 4. Improve Cell Health: Optimize cell seeding density and handling to minimize cell death.[13] |
| High well-to-well variability | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well.[13] 2. "Edge Effects": Wells at the edge of the plate behave differently due to temperature or evaporation gradients.[13] 3. Inconsistent Dye Loading: Variable dye concentration or incubation time across the plate.[15] 4. Pipetting Errors: Inaccurate or inconsistent addition of LPA or other reagents. | 1. Ensure Uniform Cell Suspension: Thoroughly resuspend cells before plating to ensure a homogenous mixture. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate. Ensure proper incubator humidity to minimize evaporation. 3. Standardize Loading: Use a multichannel pipette or automated dispenser for adding dye solution. Ensure consistent incubation conditions for all wells. 4. Calibrate Pipettes: Regularly calibrate pipettes. Use automated liquid handlers for high-throughput applications to improve precision. |
| Signal drops after LPA addition | 1. Compound-related Artifact: The LPA solution or vehicle (e.g., DMSO) might be causing fluorescence quenching or a change in cell volume/morphology. 2. Cell Toxicity: High concentrations of LPA or DMSO might be toxic to the cells, causing them to die and release the dye. | 1. Run Vehicle Control: Always include a vehicle-only control to observe its effect on the fluorescence signal. 2. Test Compound Effects: Pre-screen compounds for autofluorescence or quenching properties. 3. Optimize Concentrations: Perform a dose-response curve to find the optimal LPA concentration. Keep final DMSO concentration low (typically <0.5%). |
Experimental Workflow and Protocols
Standard LPA Calcium Mobilization Assay Workflow
Caption: Standard workflow for an LPA-induced calcium mobilization assay, from cell seeding to data acquisition.
Detailed Protocol: Fluo-4 AM Loading and Measurement
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells expressing LPA receptors (e.g., HEK293, CHO, or endogenous cell lines)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium indicator dye (e.g., Fluo-4 AM, 1 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (250 mM stock in 1N NaOH/HBSS)
-
LPA stock solution
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating (Day 1):
-
Seed cells into a black, clear-bottom microplate at an optimized density to achieve 80-90% confluency on the day of the assay.[13]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Serum Starvation (Day 2, optional):
-
If required, replace the growth medium with serum-free or low-serum (0.1%) medium and incubate for 16-24 hours.[10]
-
-
Preparation of Loading Buffer (Day 2):
-
Prepare a 2X Fluo-4 Loading Buffer in HBSS with 20 mM HEPES.
-
For a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix equal volumes of the 1 mM Fluo-4 AM stock and 20% Pluronic F-127.
-
Vortex briefly, then dilute this mixture into the HBSS/HEPES buffer.
-
If using probenecid, add it to the buffer for a final concentration of 2.5 mM and adjust the pH to 7.4.[20]
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add an equal volume of 2X Loading Buffer to the remaining media (for no-wash protocols) or replace the media entirely with 1X Loading Buffer.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.[19] Some cell types may load better at room temperature.
-
-
Wash and De-esterification (if not using a no-wash kit):
-
Gently aspirate the loading buffer.
-
Wash the cells 1-2 times with HBSS/HEPES buffer containing 2.5 mM probenecid.
-
Add back the final volume of assay buffer and incubate for an additional 15-30 minutes at room temperature to ensure complete de-esterification of the dye.[19]
-
-
Measurement:
-
Prepare a separate compound plate with various concentrations of LPA (e.g., 5X final concentration).
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).[5]
-
Establish a stable baseline reading for 15-30 seconds.
-
Program the instrument to inject the LPA from the compound plate into the cell plate and continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.[12]
-
Troubleshooting Logic Diagram
Caption: A decision tree to diagnose common issues in calcium mobilization assays.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. moleculardevices.com [moleculardevices.com]
- 12. logosbio.com [logosbio.com]
- 13. biocompare.com [biocompare.com]
- 14. apexbt.com [apexbt.com]
- 15. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 16. Fluo-4, AM, cell permeant - FAQs [thermofisher.com]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid aggregation of LPA lipids in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the aggregation of Lysophosphatidic Acid (LPA) lipids in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of LPA lipid aggregation in aqueous solutions?
A1: LPA lipids are amphiphilic molecules, meaning they have both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In aqueous solutions, they tend to self-assemble into micelles to minimize the exposure of their hydrophobic tails to water. Aggregation, which can lead to precipitation, is often triggered by:
-
Concentration: Exceeding the Critical Micelle Concentration (CMC) will lead to the formation of micelles and potentially larger aggregates.[1][2][3]
-
Acyl Chain Length: LPAs with longer acyl chains have lower CMCs and are more prone to aggregation.[1][2]
-
Salt Concentration: Higher salt concentrations can decrease the CMC of LPA, promoting aggregation.[1][2]
-
pH: The solubility of LPA is pH-dependent. Acidic conditions can lead to protonation of the phosphate (B84403) group, reducing its negative charge and increasing hydrophobicity, which can cause aggregation.[4] LPA solutions are generally more stable at neutral to slightly alkaline pH.
-
Temperature: While not extensively detailed in the provided results, temperature can influence lipid solubility and micelle formation. Storage at freezer temperatures is generally recommended for aqueous preparations of LPA.[5]
-
Presence of Divalent Cations: Metal ions like Ca²⁺ and Mg²⁺ can interact with the negatively charged phosphate headgroup of LPA, potentially leading to the formation of insoluble salts and aggregation.[6]
Q2: What is the Critical Micelle Concentration (CMC) of LPA?
A2: The CMC is the concentration at which LPA monomers in a solution begin to form micelles. It is a critical parameter to consider when preparing LPA solutions to avoid aggregation. The CMC is influenced by the specific acyl chain of the LPA molecule and the composition of the solvent.
Summary of Critical Micelle Concentrations (CMC) for Various LPA Species
| Acyl Group | CMC (in water at 25°C) | Reference |
| Myristoyl (14:0) | 1.850 mM | [1][2] |
| Palmitoyl (16:0) | 0.540 mM | [1][2] |
| Stearoyl (18:0) | 0.082 mM | [1][2] |
| Oleoyl (18:1) | 0.346 mM | [1][2] |
Note: The CMC can decrease in the presence of salts.[1][2] One study reported a CMC of ~25–50 μM for 18:1 LPA in buffer solutions.[3]
Q3: What are the recommended solvents and buffers for dissolving LPA lipids?
A3: The choice of solvent is crucial for preventing LPA aggregation.
-
Aqueous Buffers: For biological experiments, the sodium salt of oleoyl-LPA is reported to be soluble at up to 5 mg/mL (approximately 11 mM) in buffers free of calcium and magnesium.[5] Phosphate-buffered saline (PBS) at pH 7.2 has also been used, but often in conjunction with a carrier protein like bovine serum albumin (BSA).[5] It is advisable to maintain a neutral pH to ensure stability.[5]
-
Organic Solvents: For analytical purposes, a mixture of chloroform:methanol:acetic acid (95:5:5) can be used to achieve a clear solution at 10 mg/mL.[5] However, solubility in dimethylsulfoxide (DMSO) and ethanol (B145695) is limited.[5]
Q4: How can carrier proteins like BSA help prevent LPA aggregation?
A4: Carrier proteins such as fatty acid-free Bovine Serum Albumin (BSA) can bind to LPA molecules, effectively sequestering them and preventing self-aggregation into micelles. This is particularly useful when working with concentrations above the CMC or in complex biological media. A common approach is to prepare LPA solutions in a buffer containing 0.1% (w/v) fatty acid-free BSA.[5]
Troubleshooting Guide
Problem: My LPA solution appears cloudy or has visible precipitate.
This indicates that the LPA has aggregated and/or precipitated out of solution. Follow these troubleshooting steps:
Caption: Troubleshooting workflow for LPA aggregation issues.
Experimental Protocols
Protocol: Preparation of a Stable Aqueous Solution of Oleoyl-LPA with BSA
This protocol describes the preparation of a stock solution of oleoyl-LPA in a buffer containing fatty acid-free BSA to enhance solubility and prevent aggregation.
-
Materials:
-
Oleoyl-LPA (sodium salt)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Calcium and Magnesium-free Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, conical polypropylene (B1209903) or glass tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Prepare BSA-containing buffer: Dissolve fatty acid-free BSA in Ca/Mg-free PBS to a final concentration of 0.1% (w/v). For example, add 10 mg of BSA to 10 mL of PBS. Mix gently until the BSA is completely dissolved. Filter-sterilize the solution if necessary for your application.
-
Weigh LPA: Carefully weigh the desired amount of oleoyl-LPA powder in a sterile tube. Perform this step quickly to minimize exposure to air and moisture.
-
Initial Dissolution: Add a small volume of the 0.1% BSA/PBS buffer to the LPA powder.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to aid in the initial dispersion of the lipid.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 5-10 minutes. The solution should become clear. Avoid overheating the sample.
-
Final Volume Adjustment: Add the remaining volume of the 0.1% BSA/PBS buffer to reach the desired final concentration.
-
Final Mixing: Vortex the solution gently one last time to ensure homogeneity.
-
Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is recommended to use the solution within a few months. For unsaturated LPAs like oleoyl-LPA, storing under an inert gas (nitrogen or argon) can help prevent oxidation.[5]
-
LPA Signaling Pathway Overview
Understanding the biological context of LPA is crucial for researchers. LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), leading to a variety of cellular responses.
Caption: Simplified LPA signaling pathways.
References
- 1. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lipid mediator lysophosphatidic acid induces folding of disordered peptides with basic amphipathic character into rare conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putting the pH into phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. quora.com [quora.com]
Technical Support Center: Lysophosphatidic Acid (LPA) Sample Handling and Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring lysophosphatidic acid (LPA) by addressing its post-collection metabolism.
Frequently Asked Questions (FAQs)
Q1: Why do my plasma LPA measurements show high variability between samples from the same patient/animal?
High variability in plasma LPA concentrations can be attributed to its artificial metabolism after blood collection.[1][2] LPA is a potent signaling lipid, and its levels can be altered by both production and degradation in the sample tube if not handled properly. The primary enzyme responsible for LPA production in the blood is autotaxin (ATX), which converts lysophosphatidylcholine (B164491) (LPC) into LPA.[3][4][5] Concurrently, LPA can also be degraded. This dynamic process can lead to significant and inconsistent changes in LPA levels, making accurate quantification challenging.[2]
Q2: What is the main pathway for LPA production in blood after collection?
The main pathway for LPA production in collected blood is the hydrolysis of lysophospholipids, primarily lysophosphatidylcholine (LPC), by the ecto-enzyme autotaxin (ATX).[3][6] ATX is present in various biological fluids, including blood plasma, and is responsible for the bulk of LPA production.[3]
Q3: How can I suppress LPA metabolism in my plasma samples to get more accurate results?
To obtain accurate and reproducible LPA measurements, it is crucial to suppress both its production and degradation immediately after blood collection. A devised method involves a two-pronged approach:
-
Low Temperature: Keeping whole blood samples on ice immediately after collection helps to slow down enzymatic activity, balancing both LPA production and degradation.[1][2]
-
Autotaxin Inhibition: After separating the plasma by centrifugation (also at a low temperature), an autotaxin (ATX) inhibitor should be added to the plasma.[1][2] This specifically blocks the primary pathway of LPA synthesis in the sample.
Following this protocol has been shown to keep LPA levels stable for at least 30 minutes after blood collection.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Consistently high and variable LPA levels | Artificial LPA production in the sample post-collection due to autotaxin (ATX) activity. | Implement a strict sample handling protocol. Keep whole blood on ice immediately after collection and add an ATX inhibitor to the plasma after separation.[1][2] |
| LPA levels are lower than expected | LPA degradation is dominating in the collected sample. Adding an ATX inhibitor to whole blood can sometimes exacerbate this issue.[2] | Ensure that the ATX inhibitor is added only to the plasma after it has been separated from the blood cells. Keeping the whole blood on ice is the best way to balance production and degradation before centrifugation.[2] |
| Inconsistent results even with inhibitors | Repeated freeze-thaw cycles of plasma samples. | Avoid multiple freeze-thaw cycles, as this can lead to an artificial increase in LPA concentration, even in the presence of an ATX inhibitor.[2] Aliquot plasma into single-use tubes before freezing. |
| Difficulty in detecting circadian rhythms or subtle changes in LPA | The "noise" from artificial metabolism is masking the true biological signal. | By suppressing post-collection metabolism, the precision of LPA quantification is improved, making it possible to detect subtle changes like circadian rhythms.[1] |
Experimental Protocols
Optimized Plasma Preparation for Accurate LPA Quantification
This protocol is designed to minimize the artificial metabolism of LPA in blood samples post-collection.
Materials:
-
Blood collection tubes containing EDTA
-
Ice bucket
-
Refrigerated centrifuge
-
Autotaxin (ATX) inhibitor (e.g., ONO-8430506)
-
Micropipettes and tips
-
Microcentrifuge tubes for plasma aliquots
Procedure:
-
Blood Collection: Collect whole blood into tubes containing EDTA.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection. This is a critical step to slow down enzymatic reactions.[2]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood tubes at a low temperature (e.g., 4°C) to separate the plasma.
-
Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Inhibitor Addition: Immediately add an ATX inhibitor to the collected plasma. For example, ONO-8430506 can be used at a final concentration of 10 µM.
-
Aliquoting and Storage: Aliquot the plasma into single-use microcentrifuge tubes and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.[2]
-
Analysis: For LPA quantification, methods like LC-MS/MS are commonly used after protein precipitation with methanol.[2]
Quantitative Data Summary
| Condition | Reported Total Plasma LPA Concentration (Human/Mouse) | Reference |
| Standard collection methods | 0.1–40 µM (highly variable) | [2] |
| Optimized method (low temp + ATX inhibitor) | 30–60 nM (Human, male) | [2] |
| Optimized method (low temp + ATX inhibitor) | ~40 nM (Mouse, male), ~30 nM (Mouse, female) | [2] |
| Effect of Freeze-Thaw (3 cycles, mouse plasma) | Fresh: 34.0 ± 1.9 nM | [2] |
| After 3 cycles (no inhibitor): 203.4 ± 24.5 nM | [2] | |
| After 3 cycles (with EDTA): 154.6 ± 8.5 nM | [2] | |
| After 3 cycles (with EDTA and ATX inhibitor): 51.7 ± 1.9 nM | [2] |
Visualizations
LPA Signaling Pathway
Caption: LPA is produced from LPC by autotaxin and signals through G protein-coupled receptors.
Experimental Workflow for Suppressing LPA Metabolism
Caption: Workflow for optimal plasma preparation to ensure accurate LPA measurement.
References
- 1. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LPA and Autotaxin: Novel Regulators of Lymphocyte Trafficking and Airway Inflammation - Projects - Georas Lab - University of Rochester Medical Center [urmc.rochester.edu]
Validation & Comparative
Validating LPA 16:0-Induced ERK1/2 Phosphorylation: A Comparative Guide to Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors used to validate the signaling pathway of Lysophosphatidic Acid (LPA) 16:0-induced Extracellular signal-Regulated Kinase (ERK) 1/2 phosphorylation. The information presented herein is intended to assist researchers in selecting the appropriate tools and designing experiments to investigate this critical cellular signaling cascade.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects, including cell proliferation, migration, and survival. One of the key downstream signaling pathways activated by LPA is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2. The 16:0 acyl chain variant of LPA (LPA 16:0) is a common species and its role in ERK1/2 signaling is of significant interest in various physiological and pathological processes.
Validation of the signaling intermediates linking LPA 16:0 to ERK1/2 phosphorylation is crucial for understanding the underlying mechanisms and for the development of targeted therapeutics. This guide compares the performance of various inhibitors targeting key nodes in this pathway, supported by experimental data.
LPA 16:0-Induced ERK1/2 Phosphorylation Signaling Pathway
LPA 16:0 initiates signaling by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, primarily the LPA receptors 1, 2, and 3 (LPAR1-3). This binding triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. Downstream of G protein activation, several signaling pathways converge to activate the ERK1/2 cascade. These include the Ras-Raf-MEK pathway, as well as inputs from Phosphoinositide 3-kinase (PI3K) and Src family kinases. The final step involves the phosphorylation of ERK1/2 by MEK1/2, leading to the activation of ERK1/2 and subsequent phosphorylation of its downstream targets.
Comparison of Inhibitors for Validating LPA 16:0-Induced ERK1/2 Phosphorylation
The following table summarizes the performance of commonly used inhibitors targeting different nodes of the LPA 16:0-ERK1/2 signaling pathway. It is important to note that the specific effective concentrations and IC50 values can vary depending on the cell type and experimental conditions.
| Target | Inhibitor | Class | Reported IC50 / Effective Concentration for LPA-Induced ERK Phosphorylation | Reference(s) |
| LPA Receptors (LPAR1/3) | Ki16425 | Competitive Antagonist | 0.34 µM (LPA1), 6.5 µM (LPA2), 0.93 µM (LPA3) for Ca2+ mobilization; effectively inhibits LPA-induced ERK phosphorylation. | [1][2] |
| LPA Receptor (LPAR1) | AM966 | Selective Antagonist | Ki of ~10 nM for inhibiting 16:0 LPA-induced ERK phosphorylation in human lung fibroblasts.[1] | [1] |
| MEK1/2 | U0126 | Non-competitive Inhibitor | 1-10 µM effectively blocks LPA-induced ERK phosphorylation.[3] | [3] |
| MEK1/2 | PD98059 | Non-competitive Inhibitor | 20-50 µM significantly inhibits LPA-induced ERK phosphorylation.[4] | [4] |
| PI3K | LY294002 | Competitive Inhibitor | 10-20 µM can partially inhibit LPA-induced ERK phosphorylation, suggesting a role for the PI3K pathway.[4] | [4] |
| Src Family Kinases | PP2 | ATP-competitive Inhibitor | 10 µM has been shown to inhibit LPA-induced signaling pathways that can lead to ERK activation. | [5] |
Note: Much of the available quantitative data on inhibitors of LPA-induced ERK phosphorylation has been generated using LPA 18:1. The data presented here for LPA 16:0 is based on available literature and may require optimization for specific experimental systems.
Experimental Protocols
1. Cell Culture and Serum Starvation:
-
Culture the desired cell line (e.g., HeLa, HEK293, fibroblasts) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in multi-well plates at a suitable density to achieve 70-80% confluency at the time of the experiment.
-
Prior to stimulation, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal ERK1/2 phosphorylation.
2. Inhibitor Pre-treatment and LPA 16:0 Stimulation:
-
Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitors to the desired final concentrations in a serum-free medium.
-
Pre-incubate the serum-starved cells with the inhibitors or vehicle control for 1-2 hours.
-
Prepare a stock solution of LPA 16:0 (e.g., in fatty acid-free BSA).
-
Stimulate the cells with LPA 16:0 at a predetermined optimal concentration (e.g., 1-10 µM) for a short duration (typically 5-15 minutes) to observe maximal ERK1/2 phosphorylation.
3. Western Blotting for Phospho-ERK1/2 and Total ERK1/2:
-
Cell Lysis: Immediately after stimulation, place the plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane to remove the p-ERK1/2 antibodies.
-
Re-probe the membrane with a primary antibody against total ERK1/2, followed by the secondary antibody and detection steps as described above.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
Experimental Workflow
The following diagram illustrates the general workflow for validating LPA 16:0-induced ERK1/2 phosphorylation using inhibitors.
Conclusion
The validation of LPA 16:0-induced ERK1/2 phosphorylation is a critical step in dissecting the molecular mechanisms of LPA signaling. This guide provides a framework for comparing and selecting appropriate inhibitors to probe this pathway. The choice of inhibitor will depend on the specific research question, the cell type being studied, and the desired level of target specificity. By carefully designing and executing experiments using the protocols and information provided, researchers can gain valuable insights into the intricate signaling network governed by LPA 16:0.
References
- 1. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The autotaxin-LPA2 GPCR axis is modulated by γ-irradiation and facilitates DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AU2003265336B8 - Methods of treating or preventing autoimmune diseases with 2,4-pyrimidinediamine compounds - Google Patents [patents.google.com]
Comparative Analysis of Lysophosphatidic Acid (LPA) 16:0 and Lysophosphatidylethanolamine (LPE)
A Guide for Researchers in Cellular Signaling and Drug Development
This guide provides a detailed comparison of the biological effects, signaling pathways, and experimental considerations for two key lysophospholipids: Lysophosphatidic Acid with a 16:0 acyl chain (LPA 16:0) and Lysophosphatidylethanolamine (LPE). Both are simple glycerophospholipids that have emerged as critical extracellular signaling molecules, yet they exhibit distinct and sometimes overlapping biological activities. Understanding these differences is crucial for researchers investigating cellular processes and developing targeted therapeutics.
Overview of Signaling and Receptor Interaction
LPA 16:0 is one of the most abundant and well-studied LPA species in human plasma.[1] It exerts its effects by activating a family of six G protein-coupled receptors (GPCRs), LPAR1-6, which couple to various G proteins (Gαi/o, Gαq/11, Gα12/13) to initiate a broad range of cellular responses.[2]
LPE's signaling mechanisms are more context-dependent and less completely understood. While it is structurally similar to LPA, its receptor interactions vary significantly by cell type. In some instances, LPE signals through LPA receptors, such as LPA1 in human neuroblastoma cells.[3] However, in other cell types, like pre-osteoblasts, LPEs with different acyl chains (including 16:0) appear to act through distinct, non-LPA GPCRs. LPE is known to be produced by the hydrolysis of phosphatidylethanolamine (B1630911) via the enzyme phospholipase A2.[4]
The binding of LPA 16:0 to its cognate LPARs triggers a cascade of downstream signaling events. A prominent pathway involves the activation of the MAPK/ERK cascade, which is crucial for cell proliferation and migration.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
- 3. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-Palmitoyl-sn-glycerol 3-phosphate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Palmitoyl-sn-glycerol 3-phosphate, including personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation. It is also harmful if swallowed[1]. Therefore, strict adherence to PPE protocols is mandatory.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation[1][2]. Gloves must be inspected before use[2]. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield | To protect against splashes and dust that may cause serious eye irritation[1][2]. |
| Skin and Body Protection | Protective clothing, such as a lab coat or impermeable suit | To prevent skin contact and contamination of personal clothing[1][2]. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a full-face respirator may be necessary. | To avoid inhalation, which may cause respiratory irritation[1][2]. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial to maintain a safe laboratory environment.
Handling and Storage Workflow
Caption: Workflow for handling this compound.
Detailed Procedural Steps
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place[2].
-
For long-term storage, consult the manufacturer's recommendations, which may include refrigeration at -20°C or -80°C[3][4].
-
Store the chemical locked up and away from incompatible materials[1][2].
Handling:
-
Preparation: Before handling, ensure you are in a well-ventilated area and have donned the appropriate PPE as outlined in the table above.
-
Procedure:
-
Spills:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[1]. |
| Skin Contact | Wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1]. |
Disposal Plan:
-
Disposal of this compound and its container must be in accordance with local, state, and federal regulations[1].
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].
-
Do not allow the chemical to enter drains or sewer systems, and avoid release into the environment[2].
By adhering to these safety protocols, researchers can minimize risks and ensure a secure laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
